5-Bromo-4,6-difluoropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-4,6-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF2N2/c5-2-3(6)8-1-9-4(2)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSHDQUWTUSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649857 | |
| Record name | 5-Bromo-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946681-88-5 | |
| Record name | 5-Bromo-4,6-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4,6-difluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Keystone: A Technical Guide to 5-Bromo-4,6-difluoropyrimidine
Introduction: A Versatile Scaffold in Modern Chemistry
5-Bromo-4,6-difluoropyrimidine is a key building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and structural features, arising from the strategic placement of two fluorine atoms and a bromine atom on the pyrimidine core, render it a highly versatile and reactive scaffold. The electron-withdrawing nature of the pyrimidine ring, further enhanced by the inductive effects of the fluorine substituents, activates the molecule for a range of transformations. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, offering valuable insights for researchers and professionals in drug development and materials science.
Physicochemical Properties: A Data-Driven Overview
The physical and chemical characteristics of this compound are fundamental to its application in synthesis. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 946681-88-5 | [1] |
| Molecular Formula | C₄HBrF₂N₂ | |
| Molecular Weight | 194.96 g/mol | |
| Appearance | White to off-white solid | [1] |
| Melting Point | 74-80 °C | [1] |
| Boiling Point | 191.6 ± 35.0 °C (Predicted) | [1] |
| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis Strategies
The synthesis of this compound typically involves the construction of the pyrimidine ring followed by halogenation. While specific, detailed procedures for this exact molecule are proprietary, analogous syntheses of similar compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, provide a likely synthetic pathway.[2][3] This common approach involves the cyclization of a malonic acid derivative with a formamidine equivalent, followed by a halogenation step to introduce the fluorine and bromine atoms.
Reactivity and Synthetic Applications: A Dichotomy of Functionality
The synthetic utility of this compound stems from the distinct reactivity of its halogen substituents. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for the stepwise and selective functionalization of the pyrimidine core.
References
5-Bromo-4,6-difluoropyrimidine CAS number and structure
An In-depth Technical Guide to 5-Bromo-4,6-difluoropyrimidine: A Core Scaffold for Modern Drug Discovery
For the contemporary medicinal chemist, the pyrimidine scaffold is a cornerstone of molecular design, renowned for its versatile role in a plethora of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds have cemented its status as a privileged structure in drug development.[1] Within this vital class of heterocycles, this compound emerges as a particularly strategic building block. The presence of two reactive fluorine atoms and a bromine atom on the pyrimidine ring provides a trifecta of synthetic handles, enabling chemists to forge complex molecular architectures with high precision.
This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in the synthesis of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a solid at room temperature with the key identifiers and properties summarized below.
| Property | Value | Reference |
| CAS Number | 946681-88-5 | N/A |
| Molecular Formula | C₄HBrF₂N₂ | N/A |
| Molecular Weight | 194.96 g/mol | [2] |
| Melting Point | 74-80 °C | [2] |
| Boiling Point | 191.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [2] |
| SMILES | C1=NC(=C(C(=N1)F)Br)F | N/A |
Structure:
Caption: 2D Structure of this compound.
Spectroscopic Characterization: The Fingerprint of a Molecule
Unambiguous structural confirmation is a non-negotiable tenet of chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the necessary "fingerprints" to verify the identity and purity of this compound. While specific spectra are available from commercial suppliers, a foundational understanding of the expected data is crucial for quality control.[3]
A typical analytical workflow for structural verification is outlined below. This process ensures that the material being used in subsequent, often costly, synthetic steps is indeed the correct, high-purity compound.
Caption: Standard workflow for the characterization of a synthesized chemical entity.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the proton at the C2 position. The chemical shift will be downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms.
-
¹³C NMR: The spectrum will show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons bonded to the electronegative fluorine and nitrogen atoms (C4, C6) will appear most downfield.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
A detailed protocol for acquiring such data is crucial for reproducibility and accuracy.
Experimental Protocol for Spectroscopic Analysis
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve optimal spectral resolution.
-
-
NMR Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
For ¹H NMR, use a standard pulse sequence. Reference the spectrum to the residual solvent peak.
-
For ¹³C NMR, employ a proton-decoupled pulse sequence to simplify the spectrum. A longer relaxation delay may be necessary for quaternary carbons.
-
For ¹⁹F NMR, a direct detection experiment will provide sharp signals for the two fluorine atoms.
-
-
Mass Spectrometry Data Acquisition:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an instrument capable of electron ionization (EI) or electrospray ionization (ESI).
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[4]
-
Synthesis of this compound
The synthesis of halogenated pyrimidines often involves the transformation of more readily available precursors. While multiple routes can be envisioned, a common strategy involves the halogenation of a dihydroxypyrimidine intermediate. The following is a representative, field-proven protocol.
Caption: A plausible synthetic pathway to this compound.
Detailed Synthetic Protocol
Step 1: Bromination of 4,6-Dihydroxypyrimidine
-
Reaction Setup: To a stirred solution of 4,6-dihydroxypyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-4,6-dihydroxypyrimidine.
Step 2: Fluorination of 5-Bromo-4,6-dihydroxypyrimidine
-
Reaction Setup: In a pressure-rated vessel suitable for fluorinating agents, charge the 5-Bromo-4,6-dihydroxypyrimidine (1 equivalent).
-
Fluorination: Carefully add a fluorinating agent such as phosphoryl fluoride (POF₃) or sulfur tetrafluoride (SF₄) under anhydrous conditions. Caution: These reagents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture. Monitor the internal pressure and temperature. The reaction progress can be monitored by taking aliquots (after careful cooling and venting) and analyzing by GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully quench the excess fluorinating agent. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its synthetic versatility. The differential reactivity of the halogen substituents allows for a stepwise and controlled elaboration of the pyrimidine core.
-
Fluorine as a Leaving Group: The fluorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.
-
Bromine for Cross-Coupling: The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the formation of carbon-carbon or carbon-nitrogen bonds, crucial for building the complex scaffolds of modern pharmaceuticals.[1]
This orthogonal reactivity makes this compound a powerful linchpin in convergent synthetic strategies.
Caption: The synthetic utility of this compound in drug discovery.
The pyrimidine core itself is present in numerous FDA-approved drugs, acting as a bioisostere for other aromatic systems and improving pharmacokinetic properties.[1] For instance, halogenated pyrimidines are key intermediates in the synthesis of endothelin receptor antagonists like Macitentan and various kinase inhibitors used in oncology.[5][6] The difluoro substitution pattern, in particular, can enhance metabolic stability and modulate the pKa of adjacent functional groups, which are critical parameters in drug design.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound must be handled with care. The following guidelines are based on available safety data for structurally related compounds.
-
Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8] All handling should be performed in a well-ventilated chemical fume hood.[8]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its combination of a privileged heterocyclic core with orthogonally reactive halogen substituents makes it an invaluable tool for medicinal chemists. By enabling rapid and controlled access to diverse chemical libraries, this building block will continue to play a crucial role in the discovery and development of novel therapeutics to address unmet medical needs.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 946681-88-5 [m.chemicalbook.com]
- 3. This compound(946681-88-5) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Synthesis pathway for 5-Bromo-4,6-difluoropyrimidine
An In-Depth Technical Guide to the Synthesis of 5-Bromo-4,6-difluoropyrimidine
This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound, a key building block for researchers in drug discovery and materials science. The proposed methodology is grounded in established principles of heterocyclic chemistry and draws from analogous, well-documented procedures for related halogenated pyrimidines.
Strategic Importance and Synthesis Overview
This compound is a valuable trifunctional scaffold. The fluorine atoms at the 4 and 6 positions activate the pyrimidine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5 position serves as a versatile handle for cross-coupling reactions, such as Suzuki or Stille couplings. This orthogonal reactivity allows for the sequential and controlled introduction of different substituents, making it a highly sought-after intermediate in the synthesis of complex molecular architectures.
The most logical and efficient synthetic strategy proceeds via a two-step sequence starting from the readily available 5-bromobarbituric acid. This pathway involves an initial chlorination to activate the 4 and 6 positions, followed by a halogen exchange (Halex) reaction to introduce the desired fluorine atoms.
Recommended Synthesis Pathway: From Diol to Difluoride
The proposed pathway is designed for reliability and scalability, leveraging common laboratory reagents and techniques.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-Bromo-4,6-dichloropyrimidine
Causality and Mechanism: The first critical step is the conversion of the stable, tautomerically favored diol (or more accurately, pyrimidinone) form of 5-bromobarbituric acid into the highly reactive dichloropyrimidine. The hydroxyl groups are poor leaving groups for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it serves as both a chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of phosphate esters, which are excellent leaving groups, subsequently displaced by chloride ions. This method is a standard and effective way to prepare chloropyrimidines from their corresponding hydroxypyrimidines[1][2][3][4].
Experimental Protocol: Chlorination
-
Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved).
-
Reaction Mixture: To the flask, add 5-bromobarbituric acid (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) portion-wise. An optional high-boiling inert solvent like toluene may be used, and a tertiary amine base such as N,N-dimethylaniline can be added to catalyze the reaction and scavenge HCl[1].
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Allow the residue to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed with caution.
-
Neutralize the acidic aqueous solution with a base, such as solid potassium carbonate or a saturated sodium bicarbonate solution, until the pH is approximately 7-8[1].
-
The solid product, 5-Bromo-4,6-dichloropyrimidine, will precipitate. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound
Causality and Mechanism: This step involves a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction. The chlorine atoms at the electron-deficient 4 and 6 positions of the pyrimidine ring are displaced by fluoride ions. Potassium fluoride (KF) is a cost-effective and common fluoride source for this transformation[5][6][7]. The reaction requires a high-boiling polar aprotic solvent, such as sulfolane or DMSO, to dissolve the KF and facilitate the substitution. The efficiency of this SNAr reaction is high due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.
Experimental Protocol: Fluorination
-
Reagent Setup: In a flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous potassium fluoride (KF, 2.5-3 equivalents). It is crucial to use anhydrous KF, which can be achieved by heating under vacuum or by spray-drying.
-
Reaction Mixture: Add a high-boiling polar aprotic solvent, such as sulfolane[5]. Add the crude or purified 5-Bromo-4,6-dichloropyrimidine (1 equivalent) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 150-180 °C and stir vigorously for 3-6 hours. Monitor the reaction by GC-MS or ¹⁹F NMR to track the disappearance of the starting material and the formation of the product.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Data Presentation: Synthesis Route Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time | Product |
| 1 | 5-Bromobarbituric Acid | POCl₃, (N,N-dimethylaniline) | Toluene (optional) | 100-110 °C | 4-8 h | 5-Bromo-4,6-dichloropyrimidine |
| 2 | 5-Bromo-4,6-dichloropyrimidine | Anhydrous KF | Sulfolane or DMSO | 150-180 °C | 3-6 h | This compound |
Alternative Pathway: Bromination of 4,6-Difluoropyrimidine
An alternative approach involves the direct bromination of a pre-formed 4,6-difluoropyrimidine ring.
Caption: Alternative single-step bromination of 4,6-difluoropyrimidine.
Scientific Integrity & Logic: This route is generally less favorable. The pyrimidine ring, particularly when substituted with two highly electronegative fluorine atoms, is strongly deactivated towards electrophilic aromatic substitution. Consequently, direct bromination requires harsh conditions, such as heating with bromine in the presence of a hydrogen halide salt or using a potent brominating agent like N-bromosuccinimide (NBS) in an acidic medium[6][8][9]. These conditions can lead to lower yields and potential side reactions, making the previously described pathway a more reliable and controllable method for synthesis.
Conclusion
The recommended two-step synthesis of this compound from 5-bromobarbituric acid represents a robust, logical, and scalable approach for laboratory and potential industrial production. This method relies on well-established chemical transformations—chlorination with phosphorus oxychloride and subsequent halogen exchange with potassium fluoride—providing a reliable route to this versatile chemical intermediate. The detailed protocols and mechanistic explanations within this guide are designed to equip researchers with the necessary information to successfully synthesize this key building block for advanced applications in chemical and pharmaceutical development.
References
- 1. 5-(4-Bromophenyl)-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. Buy 5-Bromo-4-chloro-6-fluoropyrimidine (EVT-13634919) [evitachem.com]
- 7. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 9. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4,6-difluoropyrimidine: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents and functional materials.[1][2] 5-Bromo-4,6-difluoropyrimidine (CAS No. 946681-88-5) is a highly functionalized building block that has garnered significant attention from researchers and drug development professionals. Its strategic arrangement of reactive sites—two activated fluorine atoms and a versatile bromine atom—offers a powerful platform for the synthesis of complex molecular architectures.
This guide provides an in-depth technical overview of the physicochemical properties, synthesis, and core reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower its effective use in the laboratory. We will explore the causality behind its reactivity and provide self-validating, step-by-step methodologies for its application in key synthetic transformations, ultimately showcasing its role in the creation of high-value molecules such as kinase inhibitors.[3]
PART 1: Physicochemical and Spectroscopic Profile
The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. This section details the essential physicochemical and spectroscopic data for this compound.
Core Properties
The primary physical and chemical identifiers for this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 946681-88-5 | [4] |
| Molecular Formula | C₄HBrF₂N₂ | [5] |
| Molecular Weight | 194.96 g/mol | [5] |
| Appearance | White to off-white powder/solid | [4] |
| Melting Point | 74-80 °C | [4] |
| Boiling Point | 191.6 ± 35.0 °C (Predicted) | [4] |
| Density | 1.940 ± 0.06 g/cm³ (Predicted) | [4] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be predicted based on its structure and data from analogous compounds. The presence of the polar pyrimidine ring and halogen atoms suggests solubility in a range of common organic solvents. Based on related pyrimidine derivatives, good solubility is expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] Moderate solubility is anticipated in solvents like tetrahydrofuran (THF), ethyl acetate, and dichloromethane. The compound is expected to have limited solubility in protic solvents like ethanol and methanol and is likely insoluble in water and non-polar solvents such as hexanes.[6]
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone proton on the pyrimidine ring (at the C2 position). The chemical shift would likely appear in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing effects of the nitrogen atoms and halogens.
-
¹³C NMR: The spectrum will display four distinct carbon signals. The carbons attached to fluorine (C4 and C6) will appear as doublets due to one-bond ¹³C-¹⁹F coupling (¹JCF), a characteristic feature that aids in assignment.[7] The carbon attached to bromine (C5) and the protonated carbon (C2) will also have distinct chemical shifts.
-
¹⁹F NMR: A single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal provides a clear and sensitive handle for monitoring reactions involving the displacement of the fluorine atoms.[8]
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-F stretching frequencies (typically in the 1100-1300 cm⁻¹ region) and aromatic C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the signature of a molecule containing one bromine atom.
PART 2: Synthesis and Chemical Reactivity
The synthetic value of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.
Plausible Synthetic Pathway
Caption: Plausible synthetic workflow for this compound.
-
Chlorination: The synthesis begins with the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is a standard transformation often achieved by heating with phosphorus oxychloride (POCl₃). The hydroxyl groups are converted into chlorides, which are excellent leaving groups for subsequent reactions.[9]
-
Bromination: The activated pyrimidine ring is then brominated at the C5 position. This electrophilic aromatic substitution can be carried out using bromine (Br₂) in a solvent like acetic acid.
-
Fluorination: The final and key step is a halogen exchange (Halex) reaction. The dichlorinated intermediate is heated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane.[10] The chloride atoms are replaced by fluorine to yield the final product. The choice of a high-boiling solvent is crucial to reach the temperatures required for this substitution.
Core Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further amplified by the three electronegative halogen substituents. This creates a molecule with two distinct types of reactive centers.
Caption: Key reactivity sites on this compound.
-
Nucleophilic Aromatic Substitution (SₙAr) at C4/C6: The fluorine atoms at the C4 and C6 positions are highly activated towards nucleophilic attack.[10] The strong electron-withdrawing effect of the ring nitrogens and the other halogens stabilizes the intermediate Meisenheimer complex formed upon nucleophilic addition.[11] Fluoride is an excellent leaving group in this context, facilitating the re-aromatization step. This allows for the sequential and regioselective introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols.
-
Palladium-Catalyzed Cross-Coupling at C5: The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[12] Reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings proceed readily at this site. This reactivity is orthogonal to the SₙAr chemistry at C4/C6, enabling complex, multi-step syntheses where different fragments are introduced in a controlled manner.
PART 3: Experimental Protocols and Practical Guidance
As a senior application scientist, it is imperative to translate theoretical knowledge into reliable, reproducible laboratory practice. The following protocols are designed to be self-validating systems, with explanations for key experimental choices.
Safe Handling and Storage
This compound should be handled with appropriate safety precautions.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a representative Suzuki-Miyaura reaction to couple an aryl boronic acid to the C5 position. This is a foundational reaction for creating biaryl structures common in kinase inhibitors.[12]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Expertise & Causality: Using a slight excess of the boronic acid ensures complete consumption of the starting pyrimidine. K₂CO₃ is a common and effective base for activating the boronic acid for transmetalation.
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.
-
Solvent Addition: Add degassed solvents. A common mixture is 1,4-dioxane and water (e.g., 4:1 ratio).
-
Expertise & Causality: Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Dioxane is an excellent solvent for the organic components. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-4,6-difluoropyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes the mono-substitution of a fluorine atom with an amine nucleophile, a key step in building libraries of compounds for structure-activity relationship (SAR) studies.[10]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent and Base: Dissolve the starting material in an anhydrous polar aprotic solvent such as acetonitrile or THF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).
-
Expertise & Causality: DIPEA acts as a scavenger for the HF that is generated during the reaction without competing as a nucleophile. Anhydrous conditions prevent unwanted side reactions with water.
-
-
Nucleophile Addition: Add the amine nucleophile (1.0-1.1 equiv) to the reaction mixture. Using a near-stoichiometric amount of the amine helps to prevent di-substitution.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive amines, gentle heating (e.g., to 50 °C) may be required.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the mono-aminated product.
PART 4: Applications in Drug Discovery
The true power of this compound is realized in its application as a scaffold in drug discovery, particularly in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is a hallmark of many cancers.[13] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of oncology research.
The pyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the kinase active site. The strategic functionalization enabled by this compound allows for the precise placement of substituents that can target other regions of the active site, thereby enhancing potency and selectivity.
A prominent example is the synthesis of CDK4/6 inhibitors like Ribociclib . The synthesis of this FDA-approved drug starts from 5-bromo-2,4-dichloropyrimidine, a closely related analogue.[14] The synthetic logic involves sequential substitutions—first a Sonogashira cross-coupling at the C5-bromo position, followed by nucleophilic substitutions at the chloro-positions. This same synthetic strategy is directly applicable to this compound, highlighting its potential for the rapid generation of novel kinase inhibitor candidates.
Conclusion
This compound is a potent and versatile chemical building block with a well-defined physicochemical profile. Its unique electronic structure provides two orthogonal points of reactivity: highly activated C4/C6 positions for nucleophilic aromatic substitution and a C5-bromo bond ideal for palladium-catalyzed cross-coupling. This dual reactivity, coupled with robust and reproducible reaction protocols, makes it an invaluable tool for researchers in drug discovery and materials science. By enabling the controlled and sequential construction of complex molecular architectures, it continues to play a vital role in the development of next-generation therapeutics, particularly in the challenging field of kinase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-fluoropyrimidine 62802-38-4 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Bromo-4,6-difluoropyrimidine: A Technical Guide for Researchers
Introduction: The Structural Significance of 5-Bromo-4,6-difluoropyrimidine
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-withdrawing fluorine and bromine atoms on the pyrimidine core, make it a valuable synthon for the development of novel therapeutic agents and functional materials. The precise substitution pattern dictates the molecule's reactivity, and its three-dimensional conformation, which in turn governs its biological activity and material properties.
An unambiguous structural elucidation is therefore paramount for any research and development endeavor involving this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this guide, grounded in the fundamental principles of spectroscopy and comparative data from structurally related analogs, offers a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.
¹H NMR Spectroscopy: Probing the Lone Proton
Theoretical Insight: The pyrimidine ring possesses a single proton at the C2 position. The chemical shift of this proton is highly sensitive to the electronic effects of the substituents on the ring. The two fluorine atoms at positions 4 and 6, and the bromine atom at position 5, are strongly electron-withdrawing, which will significantly deshield the H2 proton, causing it to resonate at a characteristically downfield chemical shift.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 - 8.9 | Triplet (t) | 1H | H-2 |
Causality Behind the Prediction: The predicted triplet multiplicity arises from the coupling of the H-2 proton to the two equivalent fluorine atoms at the 4 and 6 positions. This four-bond coupling (⁴JHF) is a well-documented phenomenon in fluoro-heterocyclic systems. The magnitude of this coupling constant is expected to be in the range of 1-3 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Insight: The ¹³C NMR spectrum will reveal four distinct carbon signals corresponding to the pyrimidine ring. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of directly attached and neighboring atoms, and resonance effects. The carbons directly bonded to the electronegative nitrogen and fluorine atoms (C4 and C6) are expected to be the most downfield. The carbon bearing the bromine atom (C5) will also be significantly deshielded. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atoms (JCF).
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (JCF, Hz) |
| ~158 - 162 | C-4, C-6 | ¹JCF ≈ 250-280 Hz (Doublet of triplets or complex multiplet) |
| ~150 - 154 | C-2 | ³JCF ≈ 5-10 Hz (Triplet) |
| ~115 - 120 | C-5 | ³JCF ≈ 20-30 Hz (Triplet) |
Expert Interpretation: The large one-bond carbon-fluorine coupling constants (¹JCF) for C4 and C6 are characteristic and provide definitive evidence for the direct attachment of fluorine to these carbons. The smaller two- and three-bond couplings (²JCF and ³JCF) provide further structural confirmation. The expected multiplicities are based on coupling to the two ¹⁹F nuclei.
¹⁹F NMR Spectroscopy: A Sensitive Probe of the Fluorine Environment
Theoretical Insight: ¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms.[1] In this compound, the two fluorine atoms are chemically equivalent, and therefore, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic nature of the pyrimidine ring and the bromine substituent.
Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, referenced to CFCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -65 to -85 | Doublet (d) | F-4, F-6 |
Causality Behind the Prediction: The predicted doublet arises from the four-bond coupling to the H-2 proton (⁴JFH). The chemical shift is predicted based on values observed for other fluorinated pyrimidines.[2]
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Theoretical Insight: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum will be characterized by absorptions corresponding to the vibrations of the pyrimidine ring and the carbon-halogen bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Weak | C-H stretching (aromatic) |
| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1300 - 1100 | Strong | C-F stretching |
| ~700 - 500 | Medium-Strong | C-Br stretching |
Expert Interpretation: The strong absorption bands in the 1300-1100 cm⁻¹ region are highly indicative of the presence of C-F bonds. The pattern of bands in the 1600-1450 cm⁻¹ region is characteristic of the pyrimidine ring system.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Theoretical Insight: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Relative Intensity (%) | Assignment |
| 194/196 | High | [M]⁺ (Molecular ion) |
| 115 | Medium | [M - Br]⁺ |
| 88 | Medium | [M - Br - HCN]⁺ |
Expert Interpretation: The molecular ion peak will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 194 and 196), which is the hallmark of a monobrominated compound. The fragmentation is likely to proceed via the loss of the bromine radical, followed by the characteristic fragmentation of the pyrimidine ring, such as the loss of hydrogen cyanide (HCN).
Experimental Protocol for Mass Spectrometry Data Acquisition
References
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-4,6-difluoropyrimidine: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA.[1] Chemical modification of the pyrimidine ring, particularly through halogenation, offers a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The introduction of fluorine, for instance, can enhance metabolic stability, binding affinity, and bioavailability.[2] Bromine atoms, on the other hand, can serve as a handle for further synthetic transformations through cross-coupling reactions, enabling the exploration of a wider chemical space.[1]
5-Bromo-4,6-difluoropyrimidine is a trifunctionalized building block of significant interest in drug discovery. Its strategic placement of two fluorine atoms and a bromine atom on the pyrimidine core allows for a nuanced approach to molecular design. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the C-Br bond, making it amenable to selective functionalization. A thorough understanding of the three-dimensional structure of this molecule is paramount for predicting its interactions with biological targets and for designing next-generation therapeutics.
This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of this compound. As the specific crystal structure data for this compound is not publicly available in the Cambridge Structural Database (CSD)[3][4], this document will serve as a detailed roadmap for researchers aiming to perform this analysis. We will cover the synthesis, crystallization, single-crystal X-ray diffraction (XRD) data collection, and in-depth structural analysis, using data from closely related structures to illustrate key concepts.
Part 1: Synthesis and Crystallization
Proposed Synthesis of this compound
Proposed Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol:
-
Bromination of 4,6-dihydroxypyrimidine:
-
Dissolve 4,6-dihydroxypyrimidine in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-Bromo-4,6-dihydroxypyrimidine.
-
-
Fluorination of 5-Bromo-4,6-dihydroxypyrimidine:
-
In a pressure vessel, suspend 5-Bromo-4,6-dihydroxypyrimidine in a suitable solvent like acetonitrile.
-
Introduce a fluorinating agent such as phosphorus oxyfluoride (POF3) or sulfur tetrafluoride (SF4).
-
Heat the reaction mixture at an elevated temperature for several hours.
-
After cooling, carefully quench the reaction mixture with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.[7] The choice of solvent and crystallization technique is crucial. For a compound like this compound, which is expected to be a solid at room temperature with a melting point between 74-80 °C, several methods can be employed.[8]
Recommended Crystallization Techniques:
| Technique | Principle | Common Solvents/Anti-solvents | Advantages | Disadvantages |
| Slow Evaporation | Gradual removal of solvent increases the concentration of the solute, leading to crystallization. | Dichloromethane, Chloroform, Ethyl Acetate | Simple to set up. | Can sometimes lead to the formation of small or intergrown crystals. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Solvent: Dichloromethane, Anti-solvent: Hexane or Pentane | Produces high-quality crystals. | Requires careful selection of solvent/anti-solvent pair. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Ethanol, Isopropanol, Toluene | Good for obtaining large single crystals. | May not be effective for all compounds; can lead to "oiling out". |
Experimental Protocol (Vapor Diffusion):
-
Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) in a small vial.
-
Place this vial inside a larger, sealed jar containing a layer of a miscible anti-solvent (e.g., hexane).
-
Allow the jar to stand undisturbed at a constant temperature.
-
Over a period of several days to weeks, the anti-solvent vapor will slowly diffuse into the vial containing the compound solution.
-
As the solubility of the compound decreases, single crystals should form.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]
Data Collection Workflow
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated through a series of angles.[7] A detector records the positions and intensities of the diffracted X-ray beams.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates and displacement parameters.[9]
Analysis of the Crystal Structure
While the crystal structure of this compound is not available, we can illustrate the type of analysis that would be performed using the published crystal structure of a related molecule, 5-bromopyrimidine, which is available in the Cambridge Structural Database (CSD Entry: 669832).[10]
Crystallographic Data Summary (Hypothetical for this compound):
| Parameter | Expected Value | Significance |
| Chemical Formula | C4HBrF2N2 | Confirms the elemental composition. |
| Molecular Weight | 194.96 g/mol | Basic molecular property.[11] |
| Crystal System | e.g., Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P21/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., 5-15 Å | Dimensions of the unit cell edges. |
| α, β, γ (°) | e.g., 90, >90, 90 | Angles between the unit cell edges. |
| Volume (ų) | e.g., 500-1000 ų | Volume of the unit cell. |
| Z | e.g., 4 | Number of molecules in the unit cell. |
| Density (calc) | e.g., 1.8-2.0 g/cm³ | Calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Molecular Geometry:
The primary information obtained from a crystal structure is the precise arrangement of atoms within the molecule. This includes:
-
Bond Lengths: The distances between bonded atoms. For this compound, one would expect C-F bond lengths of approximately 1.35 Å and a C-Br bond length of around 1.90 Å. The C-N and C-C bond lengths within the pyrimidine ring would reveal the degree of aromaticity.
-
Bond Angles: The angles formed by three connected atoms. The internal angles of the pyrimidine ring would be expected to be close to 120°, with some distortion due to the substituents.
-
Torsion Angles: These define the conformation of the molecule. For a planar aromatic ring like pyrimidine, the torsion angles within the ring would be close to 0°.
Intermolecular Interactions and Crystal Packing:
The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, several types of interactions would be anticipated:
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like nitrogen or fluorine) on neighboring molecules.
-
π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice.
-
C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atom on the pyrimidine ring and the fluorine or nitrogen atoms of adjacent molecules are also likely to be present.
Caption: Potential intermolecular interactions in the crystal lattice of this compound.
Conclusion
A detailed understanding of the crystal structure of this compound is essential for its effective utilization in drug discovery and materials science. While the specific structure is not yet in the public domain, this guide provides a comprehensive framework for its determination and analysis. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise molecular geometry and intermolecular interactions of this important building block. The insights gained from such an analysis will be invaluable for the rational design of novel molecules with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. This compound CAS#: 946681-88-5 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. achmem.com [achmem.com]
A Technical Guide to the Synthesis of 5-Bromo-4,6-difluoropyrimidine: Starting Materials and Core Methodologies
Executive Summary: 5-Bromo-4,6-difluoropyrimidine is a highly valuable heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous clinically relevant compounds, particularly kinase inhibitors. Its unique substitution pattern—an electron-withdrawing bromine atom at the C5 position and two reactive fluorine atoms at the C4 and C6 positions—provides a versatile scaffold for targeted drug design through subsequent nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth analysis of the principal synthetic routes to this intermediate, focusing on the selection of starting materials and the critical chemical transformations involved. We will dissect the most prevalent and scalable pathway, which proceeds through a dihalogenated pyrimidine intermediate, offering detailed protocols, mechanistic insights, and a comparative analysis of reagents to ensure scientific integrity and reproducibility.
Introduction to this compound
This compound is a substituted pyrimidine ring, a core structure found in the nucleobases of DNA and RNA.[1] In the context of drug development, the strategic placement of halogen atoms on this ring system creates a molecule with precisely tuned electronic properties and multiple points for chemical diversification. The fluorine atoms at the C4 and C6 positions act as excellent leaving groups in SNAr reactions, allowing for the sequential and regioselective introduction of various nucleophiles (e.g., amines, alcohols, thiols). The bromine atom at C5 can participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it an indispensable precursor for creating libraries of complex molecules for biological screening.
The Dominant Synthetic Strategy: A Two-Step Halogenation Approach
The most reliable and industrially scalable synthesis of this compound does not build the ring from acyclic precursors with the halogens already in place. Instead, it relies on a post-modification strategy of a pre-formed pyrimidine core. This approach can be logically divided into two key transformations:
-
Chlorination: Conversion of a stable, readily available dihydroxy pyrimidine precursor into a highly reactive dichlorinated intermediate.
-
Fluorination: A Halogen Exchange (HALEX) reaction where the chlorine atoms are displaced by fluorine atoms using a suitable fluoride salt.
This strategy is favored due to the high cost and reactivity of fluorinated starting materials for ring construction and the robust, well-understood nature of the chlorination and HALEX reactions on the pyrimidine scaffold.
Figure 1: High-level overview of the primary synthetic pathway.
The Dihalogenated Pyrimidine Pathway: In-Depth Analysis
This section details the most field-proven route, starting from 5-Bromo-4,6-dihydroxypyrimidine.
Key Starting Material: 5-Bromo-4,6-dihydroxypyrimidine
5-Bromo-4,6-dihydroxypyrimidine (which exists predominantly in its tautomeric 4,6-pyrimidinedione form) is the cornerstone of this synthetic sequence. It is a stable, crystalline solid that serves as the foundational scaffold. While commercially available from various suppliers, it can be synthesized by the cyclocondensation of bromodiethyl malonate with formamidine.[2] The choice of this starting material is strategic; the "dihydroxy" groups are not true alcohols but rather part of an amide-like system, which can be efficiently converted into superior leaving groups (chlorides) in the subsequent step.
Step A: Dichlorination to 5-Bromo-4,6-dichloropyrimidine
The conversion of the stable dihydroxypyrimidine into its dichloro-analogue is the critical activation step. The C-O bonds in the pyrimidinedione are robust, making the oxygen-based groups poor leaving groups for nucleophilic substitution. Conversion to C-Cl bonds dramatically increases the electrophilicity of the C4 and C6 positions, priming the molecule for the final fluorination.
Causality and Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating agent and a dehydrating agent, effectively replacing the C=O groups with C-Cl bonds. The reaction often requires elevated temperatures to proceed to completion. In some cases, a tertiary amine base like N,N-diethylaniline or triethylamine is added to neutralize the HCl generated in situ, which can sometimes prevent side reactions or assist in driving the reaction forward.
Experimental Protocol: Dichlorination
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 5-Bromo-4,6-dihydroxypyrimidine (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask under a nitrogen atmosphere. The reaction is typically run with POCl₃ as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours.
-
Monitoring (Self-Validation): The reaction progress should be monitored by quenching a small aliquot and analyzing via HPLC or TLC. The reaction is complete upon the disappearance of the starting material. The starting material is a high-melting solid, while the product is soluble in organic solvents like dichloromethane, making TLC a viable monitoring method.
-
Workup: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The remaining residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Extraction & Purification: The aqueous mixture is neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 5-Bromo-4,6-dichloropyrimidine, which can be purified further by recrystallization or column chromatography.
Step B: Nucleophilic Fluorination (HALEX Reaction)
This final step is a classic Halogen Exchange (HALEX) reaction, a cornerstone of industrial aromatic fluorination. It is a nucleophilic aromatic substitution (SNAr) where the chloride ions are displaced by fluoride ions.
Mechanism and Causality: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C2, C4, C6). The chlorine atoms at C4 and C6 are therefore excellent leaving groups in this activated system. The fluoride ion, though a weak nucleophile in protic solvents, becomes a potent nucleophile in polar aprotic solvents, enabling it to efficiently attack the ring and displace the chlorides.
Figure 2: Workflow for the synthesis of this compound.
Fluorinating Agents and Conditions: The success of the HALEX reaction is critically dependent on the choice of the fluoride source and the reaction conditions. Anhydrous conditions are paramount, as any trace of water will hydrate the fluoride ions, drastically reducing their nucleophilicity.
| Fluorinating Agent | Key Characteristics |
| Potassium Fluoride (KF) | Cost-effective and most common industrial choice. Must be anhydrous; spray-dried KF is highly recommended for its high surface area and reactivity. |
| Cesium Fluoride (CsF) | More reactive and soluble than KF but significantly more expensive. Often used for less reactive substrates or to achieve lower reaction temperatures. |
| Tetrabutylammonium Fluoride (TBAF) | Soluble in organic solvents but highly hygroscopic and often sold as a hydrate. Anhydrous forms are available but are expensive and thermally less stable. |
Solvent Choice: High-boiling, polar aprotic solvents are required to dissolve the inorganic fluoride salts and to reach the high temperatures needed for the reaction. Sulfolane (boiling point 285 °C) is the gold standard, but dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) are also used.
Experimental Protocol: Fluorination
-
Setup: A flask is charged with spray-dried potassium fluoride (2.5-3.0 eq) and a high-boiling aprotic solvent like sulfolane. The mixture is heated under vacuum to remove any residual moisture.
-
Reagent Addition: The system is returned to a nitrogen atmosphere, and 5-Bromo-4,6-dichloropyrimidine (1.0 eq) is added.
-
Heating: The reaction mixture is heated to 150-190 °C and maintained for 6-12 hours.
-
Monitoring (Self-Validation): The reaction is best monitored by GC or HPLC to track the disappearance of the dichloro starting material and the sequential appearance of the intermediate 5-bromo-4-chloro-6-fluoropyrimidine and the final this compound product.
-
Workup: After cooling, the reaction mixture is diluted with a solvent like toluene or ethyl acetate and filtered to remove the inorganic salts (KF and KCl).
-
Purification: The filtrate is washed multiple times with water to remove the high-boiling solvent (sulfolane). The organic layer is then dried, filtered, and concentrated. The final product is typically a low-melting solid or oil and can be purified by vacuum distillation or column chromatography.
Alternative Approaches and Future Outlook
While the dihalogenated pyrimidine pathway is dominant, other routes are conceptually possible. For instance, direct fluorination of a pyrimidine ring using electrophilic fluorinating agents like Selectfluor™ is a powerful modern technique, but it is typically used for C-H fluorination and would likely lack the required regioselectivity for this specific molecule.[3][4] Similarly, starting with a difluoropyrimidine and attempting a regioselective bromination at the C5 position is challenging due to the deactivating effect of the fluorine atoms on the ring, often leading to harsh reaction conditions and mixtures of products.
The established chlorination-fluorination sequence remains the most practical and economically viable method for producing this compound on both laboratory and industrial scales.
References
Solubility of 5-Bromo-4,6-difluoropyrimidine in common lab solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-4,6-difluoropyrimidine in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and extrapolations from structurally related molecules. Furthermore, it equips researchers with detailed, validated experimental protocols to determine the precise solubility of this compound in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, formulation, and biological screening.
Introduction: The Scientific Imperative for Understanding Solubility
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the distinct reactivity of its substituents, allowing for selective functionalization. A fundamental yet critical physicochemical property governing its application is its solubility. The extent to which this compound dissolves in a given solvent dictates reaction kinetics, influences purification strategies such as crystallization, and is paramount in the formulation of final products. An in-depth understanding of its solubility is, therefore, not merely academic but a practical necessity for efficient and successful research and development.
This guide will first delve into the intrinsic properties of this compound that influence its solubility. Subsequently, a predicted solubility profile in common laboratory solvents will be presented, grounded in the principle of "like dissolves like" and an analysis of intermolecular forces. Finally, a rigorous, step-by-step experimental workflow for the quantitative determination of its solubility is provided, empowering researchers to generate precise data tailored to their specific laboratory conditions.
Intrinsic Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound is a solid at room temperature with a melting point in the range of 74-80 °C[1]. The key structural features that will dictate its solubility are:
-
The Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces polarity to the molecule.
-
Halogen Substituents: The presence of a bromine and two fluorine atoms significantly influences the molecule's electronic properties and potential for intermolecular interactions. The high electronegativity of the fluorine atoms, in particular, can lead to dipole-dipole interactions.
-
Aromaticity: The aromatic nature of the pyrimidine ring allows for potential π-π stacking interactions.
The interplay of these features results in a molecule with a moderate degree of polarity.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The presence of polar N and F atoms may allow for some hydrogen bonding with water, but the overall hydrophobic character of the brominated aromatic ring is expected to limit aqueous solubility. |
| Methanol | Moderate to High | Methanol's polarity and ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the polar pyrimidine derivative. | |
| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate this compound. | |
| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone can engage in dipole-dipole interactions with the polar sites of the solute. |
| Acetonitrile | High | Acetonitrile is a polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent and is often an excellent solvent for a wide range of organic compounds, including pyrimidine derivatives. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. | |
| Tetrahydrofuran (THF) | Moderate to High | THF is a moderately polar aprotic solvent that should be effective in dissolving the compound. | |
| Nonpolar | Hexane | Low | The significant polarity of this compound makes it unlikely to be soluble in a nonpolar alkane solvent like hexane. |
| Toluene | Low to Moderate | While toluene is generally considered nonpolar, its aromatic ring can participate in π-π stacking interactions with the pyrimidine ring, potentially leading to some degree of solubility. | |
| Dichloromethane (DCM) | Moderate to High | Although having a lower dielectric constant than many polar aprotic solvents, DCM is an effective solvent for many organic solids due to its ability to engage in dipole-dipole interactions. | |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for a variety of organic compounds. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of each test solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Withdraw a precise aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis (HPLC or UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus concentration.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety and Handling
As a prudent laboratory practice, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from structurally similar compounds suggest that it should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[2][3][4][5][6]
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This technical guide has provided a detailed examination of the solubility of this compound. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic solvents, and have low solubility in nonpolar solvents. For researchers requiring precise quantitative data, a robust and detailed experimental protocol has been provided. A thorough understanding and accurate determination of the solubility of this compound are critical for its effective utilization in scientific research and development.
References
- 1. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning [ouci.dntb.gov.ua]
- 5. 2445709-21-5|2-(5-Bromo-2,4-difluorophenyl)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-4,6-difluoropyrimidine
Introduction: The Strategic Importance of 5-Aryl-4,6-difluoropyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, the 5-aryl-4,6-difluoropyrimidine motif has emerged as a particularly valuable pharmacophore, especially in the development of targeted therapies such as kinase inhibitors. The fluorine atoms at the 4 and 6 positions significantly modulate the electronic properties of the pyrimidine ring, enhancing its interaction with biological targets and often improving metabolic stability and pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount synthetic tool for the construction of the crucial C-C bond between the pyrimidine core and various aryl or heteroaryl moieties.[1] This palladium-catalyzed reaction offers a robust and versatile method for accessing a diverse library of 5-aryl-4,6-difluoropyrimidine derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a detailed exploration of the Suzuki coupling reaction with 5-Bromo-4,6-difluoropyrimidine, offering in-depth mechanistic insights and practical, field-proven protocols for its successful implementation.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle in the Context of this compound
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The electron-deficient nature of the pyrimidine ring, further amplified by the strong electron-withdrawing effects of the two fluorine atoms, renders the C5-Br bond highly susceptible to oxidative addition by a Pd(0) species, which is the rate-determining step of the reaction.
The catalytic cycle can be dissected into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a square planar Pd(II) complex. The electron-withdrawing fluorine atoms increase the electrophilicity of the pyrimidine ring, facilitating this crucial step.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate salt, which then transfers its organic group to the Pd(II) center, displacing the bromide ion. The choice of base is critical to activate the boronic acid for efficient transmetalation.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 5-aryl-4,6-difluoropyrimidine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: A diagram of the Suzuki coupling catalytic cycle.
Experimental Protocols
The following protocols provide detailed procedures for the Suzuki coupling of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach, which can significantly reduce reaction times.
Protocol 1: Conventional Heating Method
This protocol is adapted from established procedures for the Suzuki coupling of similar electron-deficient heteroaryl bromides.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene)
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv.) to the flask.
-
Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis can offer significant advantages in terms of reaction speed and efficiency.[3]
Materials:
-
This compound
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 2.0 mol%)
-
Base (e.g., K₂CO₃, 3.0 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Bromo-4,6-difluoropyrimidine in Medicinal Chemistry
This compound stands as a pivotal building block in contemporary drug discovery and medicinal chemistry. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics. The strategic placement of two highly electronegative fluorine atoms at the C4 and C6 positions renders the pyrimidine ring exceptionally electron-deficient. This electronic characteristic makes these positions highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful and versatile reaction for the introduction of a wide array of functional groups. The bromine atom at the C5 position offers an additional, orthogonal handle for further molecular elaboration, typically through transition-metal-catalyzed cross-coupling reactions. This trifunctional nature allows for a programmed and selective diversification, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents.
These application notes provide a comprehensive guide to the SNAr protocols for this compound, detailing the underlying mechanistic principles, offering field-proven experimental procedures, and presenting a framework for the rational design of synthetic strategies.
Mechanistic Rationale: Understanding Regioselectivity and Reactivity
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-poor carbon atoms bearing a fluorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this step. In the subsequent, typically rapid, elimination step, the fluoride ion, an excellent leaving group, is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of SNAr on this compound.
A critical aspect of the SNAr on this compound is the regioselectivity of the initial substitution. Due to the symmetrical nature of the 4,6-difluoro substitution pattern, the electronic environment at C4 and C6 is largely equivalent. Therefore, mono-substitution can potentially lead to a mixture of 4-substituted and 6-substituted isomers. However, in many instances, a single isomer is predominantly formed, which can be influenced by subtle steric effects of the incoming nucleophile and the C5-bromo substituent. For many applications, the initial mono-substituted product is a single regioisomer, which simplifies subsequent synthetic steps.
The C5-bromo substituent is generally unreactive under typical SNAr conditions, providing an orthogonal site for further functionalization via cross-coupling reactions. The relative reactivity of the halogens follows the order F > Cl > Br > I as leaving groups in SNAr, ensuring the selective displacement of fluorine over bromine.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of nucleophiles. Careful control of stoichiometry and reaction temperature is paramount to achieve high yields and selectivity, particularly for mono-substitution.
Protocol 1: Mono-amination of this compound
This protocol describes a general procedure for the selective mono-amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF, DMF)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA)) (1.5-2.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5-2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the amine nucleophile (1.0-1.2 eq) to the stirred reaction mixture. The slow addition helps to maintain a low concentration of the nucleophile, which favors mono-substitution.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, gentle heating (e.g., 40-60 °C) may be necessary.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated product.
Data Presentation: Representative Conditions for Mono-amination
| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | ACN | DIPEA | 0 to rt | 12 | ~85 |
| Piperidine | THF | TEA | 0 to rt | 16 | ~80 |
| Aniline | DMF | DIPEA | rt to 50 | 24 | ~70 |
| Benzylamine | ACN | TEA | 0 to rt | 10 | ~90 |
Protocol 2: Di-amination of this compound
This protocol details the synthesis of 4,6-diamino-5-bromopyrimidine derivatives through the di-substitution of the fluorine atoms.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (2.2-2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA, TEA) (3.0-4.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine nucleophile (2.2-2.5 eq) and the non-nucleophilic base (3.0-4.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and the mono-substituted intermediate are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired di-aminated pyrimidine.
Application Notes & Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-4,6-difluoropyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[3][4] This guide provides a detailed technical overview and robust protocols for synthesizing novel kinase inhibitors using 5-Bromo-4,6-difluoropyrimidine as a versatile starting material. We will explore its unique reactivity, which allows for a programmed, regioselective synthesis through sequential Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals to facilitate the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The Strategic Advantage of this compound
The utility of this compound as a precursor lies in the differential reactivity of its halogen substituents. This feature enables a predictable and controlled approach to building complex molecular architectures common in modern kinase inhibitors.
-
Highly Activated Fluorine Atoms: The two fluorine atoms at the C4 and C6 positions are excellent leaving groups in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring nitrogens significantly acidifies these positions, making them highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols).[5][6][7] This allows for the sequential introduction of different side chains, which can be tailored to interact with specific pockets of a kinase active site.
-
Versatile Bromine Atom: The bromine atom at the C5 position is a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This enables the installation of various aryl and heteroaryl moieties, which are crucial for modulating the inhibitor's pharmacokinetic properties and exploring interactions with the solvent-exposed regions of the target kinase.
-
Orthogonal Reactivity: The key to this building block's versatility is the orthogonal reactivity of the halogens. SNAr reactions can be performed selectively at the fluoro-positions without disturbing the bromo-position. Subsequently, the bromine can be functionalized via cross-coupling under conditions that do not affect the newly installed side chains. This allows for a logical and efficient synthetic strategy.
Core Synthetic Strategies & Protocols
Two primary synthetic transformations are employed to functionalize the this compound core. The following protocols are designed to be self-validating, incorporating in-process controls and standard purification techniques.
Strategy I: Sequential Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on this scaffold proceeds via a well-established two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6][10] By controlling stoichiometry and reaction conditions, one can achieve selective mono- or di-substitution.
Caption: General mechanism for the SNAr addition-elimination reaction.
Protocol 1: Selective Mono-amination at the C4 Position
This protocol describes a general procedure for the selective mono-substitution of this compound with a primary or secondary amine.
-
Objective: To synthesize a 4-amino-5-bromo-6-fluoropyrimidine derivative.
-
Causality: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to quench the HF byproduct without competing with the primary amine nucleophile. The reaction is typically run at or slightly above room temperature to favor mono-substitution and prevent the formation of the di-substituted product.
Materials:
| Reagent/Material | Purpose | Typical Quantity |
|---|---|---|
| This compound | Starting Material | 1.0 eq |
| Amine Nucleophile (R¹R²NH) | Nucleophile | 1.1 eq |
| DIPEA | Non-nucleophilic Base | 1.5 eq |
| Anhydrous Acetonitrile (MeCN) or THF | Solvent | 10 mL / mmol of SM |
| Ethyl Acetate, Water, Brine | Work-up Reagents | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
| Silica Gel | Chromatography | - |
| Round-bottom flask, Magnetic Stirrer | Reaction Vessel | - |
| Inert Atmosphere (Nitrogen or Argon) | Prevent side reactions | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent & Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add DIPEA (1.5 eq) to the solution and stir.
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature (or up to 50°C for less reactive amines).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-5-bromo-6-fluoropyrimidine derivative.
Strategy II: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction targets the C5-Br position, allowing the introduction of (hetero)aryl groups. The reaction proceeds via a palladium(0) catalytic cycle.[8][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling at the C5 Position
This protocol details the coupling of a 5-bromopyrimidine derivative (either the initial starting material or a product from Protocol 1) with an arylboronic acid.
-
Objective: To synthesize a 5-aryl-pyrimidine derivative.
-
Causality: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. The base (e.g., K₃PO₄ or K₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[9][12] The choice of solvent and catalyst/ligand system can be crucial for yield and reaction rate.
Materials:
| Reagent/Material | Purpose | Typical Quantity |
|---|---|---|
| 5-Bromopyrimidine derivative | Starting Material | 1.0 eq |
| Arylboronic Acid | Coupling Partner | 1.2-1.5 eq |
| Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyst System | 2-5 mol% |
| K₃PO₄ or K₂CO₃ | Base | 2.0-3.0 eq |
| 1,4-Dioxane / Water (e.g., 4:1) | Solvent | 10 mL / mmol of SM |
| Ethyl Acetate, Water, Brine | Work-up Reagents | - |
| Anhydrous Na₂SO₄ | Drying Agent | - |
| Celite | Filtration Aid | - |
| Schlenk flask or sealed vial | Reaction Vessel | - |
| Inert Atmosphere (Nitrogen or Argon) | Protect catalyst | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 5-bromopyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine compound.
Integrated Synthesis Workflow & Data
By combining these strategies, highly functionalized kinase inhibitors can be assembled efficiently. The following workflow illustrates the synthesis of a hypothetical kinase inhibitor scaffold.
Caption: Integrated workflow for synthesizing a trisubstituted pyrimidine kinase inhibitor.
Table 1: Representative Kinase Inhibitor Scaffolds and Biological Activity
The described synthetic routes allow for the generation of diverse derivatives. The following table presents hypothetical data for compounds synthesized via this workflow, targeting oncogenic kinases like Aurora Kinase A.[7][13]
| Compound ID | R¹ Group | R² Group (Aryl) | R³ Group | Target Kinase | IC₅₀ (nM) |
| INH-001 | Cyclopropylamine | Phenyl | N-methylpiperazine | Aurora A | 85 |
| INH-002 | (S)-3-aminopyrrolidine | 4-fluorophenyl | Morpholine | Aurora A | 42 |
| INH-003 | Aniline | 3-pyridyl | 1-ethylpiperazine | CDK2 | 110[14] |
| INH-004 | Isopropylamine | 2-thienyl | N,N-dimethylamine | Aurora A | 98 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its orthogonal reactivity enables chemists to strategically and efficiently assemble libraries of complex, trisubstituted pyrimidines. The detailed protocols and workflows provided in this guide offer a robust foundation for drug discovery programs aimed at developing novel therapeutics targeting the human kinome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-4,6-difluoropyrimidine: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
5-Bromo-4,6-difluoropyrimidine has emerged as a highly valuable and versatile building block in contemporary drug discovery. Its unique electronic properties and distinct reactivity at three different positions—the C5-bromine and the C4/C6-fluorines—offer medicinal chemists a powerful tool for the strategic synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols for this compound, with a particular focus on its utility in constructing targeted covalent inhibitors and other key therapeutic agents. We will delve into the mechanistic rationale behind its selective reactivity in cornerstone reactions such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), providing detailed, field-proven protocols for its effective implementation in drug development programs.
Introduction: The Strategic Advantage of a Multifunctional Pyrimidine
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved drugs, particularly in oncology.[1][2] The strategic functionalization of this heterocycle is a key determinant in achieving desired potency, selectivity, and pharmacokinetic properties. This compound offers a unique combination of reactive handles that can be addressed sequentially and with high regioselectivity, making it an ideal starting point for the synthesis of diverse compound libraries.
The electron-deficient nature of the pyrimidine ring, amplified by the presence of two highly electronegative fluorine atoms, activates the C4 and C6 positions for nucleophilic attack.[3] Concurrently, the bromine atom at the C5 position provides a handle for palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is the cornerstone of its utility.
Key Applications in Drug Discovery
Scaffold for Targeted Covalent Inhibitors
A growing paradigm in drug discovery is the design of targeted covalent inhibitors (TCIs), which form a permanent bond with a specific amino acid residue in the target protein, often leading to enhanced potency and prolonged duration of action.[4] The fluorine atoms on the this compound scaffold can serve as latent electrophilic "warheads." Specifically, the C-F bonds at the C4 or C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) by a nucleophilic amino acid residue, such as cysteine, within the binding site of a protein.[2][5]
This approach is particularly relevant for kinases, where a non-catalytic cysteine residue is often present near the ATP-binding pocket. By first achieving non-covalent binding guided by the core pyrimidine structure and its other substituents, the fluoro-pyrimidine moiety is positioned to react with the cysteine thiol, forming a stable covalent bond. The progression of EGFR inhibitors, where a pyrimidine unit was key in developing second and third-generation covalent inhibitors, highlights the power of this strategy.[2]
Building Block for Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors, mimicking the adenine core of ATP and forming crucial hydrogen bonds with the kinase hinge region.[1][2] this compound serves as an excellent starting material for the synthesis of various kinase inhibitor classes, including those targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The ability to introduce diverse aryl groups at the C5 position via Suzuki-Miyaura coupling allows for the exploration of the hydrophobic pocket of the kinase active site, while the C4 and C6 positions can be functionalized with various amines to interact with the hinge region and solvent-exposed areas.
Synthetic Protocols and Methodologies
The true power of this compound lies in its predictable and selective reactivity. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This principle dictates that the C-Br bond at the C5 position will preferentially undergo reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, leaving the C-F bonds at C4 and C6 untouched for subsequent SNAr reactions.
Suzuki-Miyaura Cross-Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. In the case of this compound, this reaction proceeds selectively at the C5-position.
Reaction Principle: A palladium(0) catalyst facilitates the coupling of the C-Br bond with an organoboron reagent. The catalytic cycle involves oxidative addition of the palladium to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-4,6-difluoropyrimidine.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60-90[7] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 75-95 |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 70 | 80-98 |
Table 1: Representative conditions for Suzuki-Miyaura coupling. Yields are based on reactions with analogous brominated heterocycles.[7]
Nucleophilic Aromatic Substitution (SNAr) at C4/C6
The fluorine atoms at the C4 and C6 positions are highly activated towards SNAr. This allows for the introduction of a wide range of nucleophiles, most commonly amines, to build out the desired molecular structure. The reaction can often be performed under relatively mild conditions. A patent for a closely related compound, 5-bromo-2,4-dichloropyrimidine, describes a similar substitution pattern.[8]
Reaction Principle: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C4 or C6 position, forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyrimidine ring.[9]
Start [label=<
5-Aryl-4,6-difluoropyrimidine
];
Intermediate [label=<
Meisenheimer Complex (Resonance-Stabilized)
];
Product [label=<
4-Amino-5-aryl-6-fluoropyrimidine
];
Start -> Intermediate [label="+ R₂NH (Nucleophile)\nAddition"]; Intermediate -> Product [label="- F⁻\nElimination"]; } Caption: Mechanism of SNAr on the pyrimidine ring.
Detailed Protocol for Mono-amination:
-
Dissolve the 5-aryl-4,6-difluoropyrimidine (1.0 equiv) in a suitable solvent such as isopropanol, THF, or DMF in a sealed vessel.
-
Add the desired primary or secondary amine (1.0-1.2 equiv).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 equiv), to scavenge the HF generated.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the mono-substituted product.
Note on Di-substitution: Driving the reaction to di-substitution typically requires harsher conditions, such as higher temperatures and a larger excess of the amine and base, due to the deactivating effect of the first introduced amino group.
Buchwald-Hartwig Amination at the C5-Position
While less common for this specific substrate, the C-Br bond can also be functionalized with amines via a Buchwald-Hartwig amination. This reaction is particularly useful when the desired amine is not a potent nucleophile for SNAr.
Reaction Principle: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of palladium to the C-Br bond, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C-N bond.[10][11] The choice of ligand is critical for the success of this reaction.
Detailed Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 4-5 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry, offering multiple, orthogonally reactive sites for molecular elaboration. Its utility in the synthesis of kinase inhibitors and as a platform for developing targeted covalent inhibitors makes it a valuable asset in modern drug discovery. The selective functionalization of the C5-bromo position through palladium-catalyzed cross-coupling reactions, followed by nucleophilic aromatic substitution at the C4/C6-fluoro positions, provides a reliable and strategic route to novel and diverse chemical matter. The protocols outlined in this guide provide a robust starting point for researchers to leverage the full potential of this exceptional heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. Next-Generation Heterocyclic Electrophiles as Small-Molecule Covalent MurA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. WO2019177375A1 - 2, 4, 5-substituted pyrimidine derivatives, method for preparing same, and pharmaceutical composition for preventing or treating cancer comprising same as active ingredient - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4,6-difluoropyrimidine
Introduction: The Strategic Importance of Aminopyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The introduction of an amino group to this heterocyclic system through C-N bond formation is a critical transformation, often unlocking novel biological activities. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these vital carbon-nitrogen bonds, offering significant advantages over classical methods that may require harsh conditions and exhibit limited substrate scope.[1][2]
This document provides a detailed experimental protocol and technical guidance for the Buchwald-Hartwig amination of 5-Bromo-4,6-difluoropyrimidine. This particular substrate is an electron-deficient heterocycle, a class of compounds that can present unique challenges in cross-coupling reactions.[3] The insights and procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust starting point for the synthesis of a diverse range of 5-amino-4,6-difluoropyrimidine derivatives.
Scientific Rationale: Navigating the Amination of an Electron-Deficient Heterocycle
The success of the Buchwald-Hartwig amination is contingent upon a delicate interplay between the palladium catalyst, the phosphine ligand, the base, and the solvent. For an electron-deficient substrate such as this compound, careful consideration of each component is paramount to achieving high yields and avoiding common pitfalls.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle.[2][4] A Pd(0) species undergoes oxidative addition into the C-Br bond of the pyrimidine. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Component Selection: A Justified Approach
-
Palladium Precursor: While various palladium sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (Pd(OAc)₂) are common and effective choices.[5] Pd(OAc)₂ is often preferred for its air stability, though it requires in situ reduction to the active Pd(0) species, a process facilitated by the phosphine ligand.
-
Phosphine Ligand: The Key to Success: For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands are often essential.[6] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) have demonstrated excellent performance in challenging aminations.[7][8] These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[7][8]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a frequently used and highly effective base for this purpose. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed, particularly when proton-sensitive functional groups are present.[4]
-
Solvent Considerations: The choice of solvent can significantly impact reaction rate and yield. Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are excellent choices as they are relatively non-coordinating and facilitate the dissolution of the reactants and catalyst.[9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent | Role | Supplier Suggestion |
| This compound | Aryl Halide | Sigma-Aldrich, Combi-Blocks |
| Amine of choice (e.g., morpholine) | Nucleophile | Acros Organics, TCI |
| Pd₂(dba)₃ | Palladium Precursor | Strem Chemicals, Alfa Aesar |
| XPhos | Phosphine Ligand | Sigma-Aldrich, Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | Base | Sigma-Aldrich, Acros Organics |
| Toluene, anhydrous | Solvent | Fisher Scientific, VWR |
| Nitrogen or Argon gas, high purity | Inert Atmosphere | Local supplier |
Reaction Setup and Procedure
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., XPhos, 0.04 equiv).
-
Reagent Addition: Under a positive flow of nitrogen or argon, add the base (e.g., NaOtBu, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degassing: Seal the flask and perform three cycles of vacuum/inert gas backfill to ensure the removal of oxygen.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-4,6-difluoropyrimidine derivative.
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or poor choice of ligand/base. | Ensure an inert atmosphere, try a different ligand (e.g., BrettPhos), increase the temperature, or use a stronger base. |
| Side product formation | Decomposition of starting material or product, or competing reactions. | Lower the reaction temperature, screen different solvents, or use a milder base if possible. |
| Difficulty in purification | Co-elution of product with ligand-related byproducts. | Consider a different work-up procedure, such as a filtration through a pad of Celite before extraction. |
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a valuable class of substituted aminopyrimidines. By carefully selecting the catalyst system and reaction conditions, researchers can successfully navigate the challenges associated with this electron-deficient substrate. The protocol and insights provided in this document serve as a comprehensive guide for the synthesis and exploration of novel pyrimidine-based compounds for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Synthetic Keystone: Application of 5-Bromo-4,6-difluoropyrimidine in Advanced Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Pyrimidines in Crop Protection
The pyrimidine ring is a foundational scaffold in a multitude of biologically active molecules, and its strategic halogenation has been a cornerstone in the development of modern agrochemicals. The electron-deficient nature of the pyrimidine core, enhanced by the presence of electronegative halogen substituents, creates a versatile platform for the synthesis of potent fungicides and herbicides. 5-Bromo-4,6-difluoropyrimidine is a highly activated and versatile building block, poised for the synthesis of next-generation crop protection agents. The presence of two fluorine atoms at the 4 and 6 positions makes these sites highly susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to various cross-coupling reactions. This trifunctionalized scaffold offers chemists a powerful tool for creating diverse and complex molecular architectures with fine-tuned biological activity.
Core Applications in Fungicide Synthesis
The primary utility of this compound in agrochemical discovery is anticipated to be in the synthesis of fungicides that target crucial metabolic pathways in pathogenic fungi. The pyrimidine moiety is a well-established pharmacophore in this field.
Synthesis of Strobilurin Analogs
Strobilurin fungicides are a major class of agricultural products that inhibit mitochondrial respiration in fungi. A key structural feature of many strobilurins is a substituted pyrimidine ring linked to a phenoxy group. This compound is an ideal precursor for such structures via nucleophilic aromatic substitution.
Reaction Principle: The highly electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms and two fluorine atoms, facilitates the displacement of one of the fluorine atoms by a nucleophile, such as a substituted phenol. The reaction typically proceeds under basic conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenol
This protocol describes a general procedure for the reaction of this compound with a substituted phenol to generate a key intermediate for strobilurin-type fungicides.
Materials:
| Reagent/Solvent | Molar Equivalent | Purity |
| This compound | 1.0 | >98% |
| Substituted Phenol | 1.1 | >98% |
| Potassium Carbonate (K₂CO₃) | 1.5 | Anhydrous |
| N,N-Dimethylformamide (DMF) | - | Anhydrous |
| Ethyl Acetate | - | Reagent Grade |
| Brine Solution | - | Saturated |
| Sodium Sulfate (Na₂SO₄) | - | Anhydrous |
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.) and the substituted phenol (1.1 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.
-
Add anhydrous potassium carbonate (1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(substituted phenoxy)-5-bromo-6-fluoropyrimidine.
Caption: Nucleophilic Aromatic Substitution Workflow.
Synthesis of SDHI Fungicide Precursors
Succinate Dehydrogenase Inhibitor (SDHI) fungicides are another critical class of agrochemicals that target cellular respiration in fungi.[1][2] Many SDHI fungicides feature a core aromatic or heteroaromatic ring, which can be coupled to the 5-position of a pyrimidine ring. The bromine atom of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a crucial C-C bond.[3]
Reaction Principle: The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (e.g., an arylboronic acid) with an organohalide (in this case, the brominated pyrimidine) in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 4-(substituted phenoxy)-5-bromo-6-fluoropyrimidine intermediate with an arylboronic acid.
Materials:
| Reagent/Solvent | Molar Equivalent | Purity |
| 4-(Substituted Phenoxy)-5-bromo-6-fluoropyrimidine | 1.0 | >98% |
| Arylboronic Acid | 1.2 | >98% |
| Pd(PPh₃)₄ | 0.05 | >98% |
| Potassium Carbonate (K₂CO₃) | 2.0 | Anhydrous |
| 1,4-Dioxane | - | Anhydrous |
| Water | - | Degassed |
| Ethyl Acetate | - | Reagent Grade |
| Brine Solution | - | Saturated |
| Sodium Sulfate (Na₂SO₄) | - | Anhydrous |
Procedure:
-
In a Schlenk flask under an inert argon atmosphere, combine 4-(substituted phenoxy)-5-bromo-6-fluoropyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100°C and stir for 8-12 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired coupled product.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Conclusion
This compound stands as a highly promising, albeit underexplored in public literature, intermediate for the synthesis of advanced agrochemicals. Its unique combination of reactive sites allows for a modular and efficient approach to building complex fungicidal molecules. The representative protocols for nucleophilic aromatic substitution and Suzuki-Miyaura coupling provided herein serve as a foundational guide for researchers and scientists in the agrochemical industry to unlock the synthetic potential of this versatile building block. Further exploration of its reactivity will undoubtedly pave the way for the discovery of novel and effective crop protection solutions.
References
- 1. Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif. | Semantic Scholar [semanticscholar.org]
- 2. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Bioactive Molecules with 5-Bromo-4,6-difluoropyrimidine
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry
The incorporation of fluorine into therapeutic candidates has become a cornerstone of modern drug design.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Within the vast landscape of organofluorine chemistry, fluorinated pyrimidines stand out as "privileged structures," forming the core of numerous clinically successful drugs, particularly in oncology.[2][3][4][5][6] These compounds often act as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly proliferating cancer cells.[3][4]
5-Bromo-4,6-difluoropyrimidine is a highly versatile and valuable building block for the synthesis of novel bioactive molecules. Its utility stems from the presence of three distinct reactive centers that can be addressed with remarkable selectivity:
-
C5-Bromine: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds.
-
C4/C6-Fluorines: Highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, ether, or thioether functionalities.
This guide provides a detailed exploration of synthetic strategies utilizing this compound, complete with step-by-step protocols, mechanistic insights, and data presentation to empower researchers in the development of next-generation therapeutics.
Visualization of Synthetic Pathways
The strategic, sequential functionalization of this compound allows for the construction of complex molecular architectures. The following workflow illustrates the principal reaction pathways available from this key starting material.
Caption: Reaction pathways for this compound.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl scaffolds common in kinase inhibitors.[7][8] The reaction demonstrates excellent functional group tolerance and typically proceeds with high yields.[9][10] In the context of this compound, the reaction selectively occurs at the C-Br bond, leaving the C-F bonds intact for subsequent modifications.[7]
Causality Behind Experimental Choices
-
Catalyst: Palladium complexes such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are highly effective.[9][10][11] Pd(dppf)Cl₂ is often preferred for its stability and efficacy with a broader range of substrates.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential.[9][10] The base activates the boronic acid partner in the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME)) and water is commonly used.[7][10] The water is necessary to dissolve the inorganic base and facilitate the reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02–0.05 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water, typically in a 4:1 to 10:1 ratio.[7]
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4,6-difluoropyrimidine.
Data Presentation: Typical Suzuki Coupling Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | C-Br bond is more reactive than C-F in Pd coupling. |
| Boronic Acid | Aryl/Heteroaryl-B(OH)₂ (1.1-1.5 equiv.) | Provides the coupling partner. |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Efficiently catalyzes the C-C bond formation. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O or DME/H₂O (4:1) | Solubilizes reagents and facilitates the reaction. |
| Temperature | 80–100 °C | Provides thermal energy to overcome activation barriers. |
C-C Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, creating a C(sp²)–C(sp) bond.[12][13] This reaction is invaluable for introducing an alkynyl moiety, which can serve as a key structural element in a bioactive molecule or as a synthetic handle for further transformations like click chemistry or cyclizations.[6][14] The reaction proceeds through interconnected palladium and copper catalytic cycles.[6]
Causality Behind Experimental Choices
-
Catalyst System: A dual-catalyst system is standard, comprising a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).[15] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst forms a copper acetylide intermediate crucial for transmetalation.[6]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent or co-solvent.
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N, 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the copper co-catalyst (e.g., CuI, 0.1 equiv.).[15]
-
Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature, or with gentle heating (40–60 °C) if required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, a precipitate of amine hydrobromide is often observed.
-
Work-up:
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a larger volume of an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify the residue by flash column chromatography.
Data Presentation: Typical Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Selective reaction at the C-Br position. |
| Alkyne | Terminal Alkyne (1.1-1.2 equiv.) | Provides the sp-carbon coupling partner. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Main catalyst for the cross-coupling cycle. |
| Cu Co-catalyst | CuI (5-10 mol%) | Forms copper acetylide for transmetalation. |
| Base | Et₃N or DIPA (2.0-3.0 equiv. or as solvent) | Deprotonates the alkyne and neutralizes HBr. |
| Solvent | THF or DMF | Anhydrous and degassed to prevent side reactions. |
| Temperature | 25–60 °C | Generally mild conditions are sufficient. |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and efficient method for C-N bond formation where traditional methods fail.[8][16] This reaction is particularly critical in medicinal chemistry, as the aryl amine motif is ubiquitous in pharmaceuticals.[17][18]
Causality Behind Experimental Choices
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group are essential.[19] These ligands stabilize the palladium catalyst and, critically, facilitate the final reductive elimination step to form the C-N bond, which is often the rate-limiting step.[16][19]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, although weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more advanced catalyst systems. The base is involved in the deprotonation of the amine to form the palladium-amido complex.[20]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalyst.
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination experimental workflow.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.1–1.5 equiv.), the phosphine ligand (e.g., XPhos, 4–8 mol%), and the base (e.g., NaOtBu, 1.5–2.0 equiv.) to a dry Schlenk tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2–4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture to 80–110 °C with stirring.
-
Monitoring: Monitor the reaction until the starting material is fully consumed (TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through celite.
-
Wash the organic phase with water and brine.
-
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by flash column chromatography to yield the 5-amino-4,6-difluoropyrimidine product.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Provides the electrophilic partner. |
| Amine | Primary or Secondary Amine (1.1-1.5 equiv.) | The nitrogen nucleophile. |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (2-4 mol%) | Forms the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, etc. (4-8 mol%) | Crucial for facilitating reductive elimination. |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.0 equiv.) | Deprotonates the amine for complexation to Pd. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous and aprotic. |
| Temperature | 80–110 °C | Required for efficient catalytic turnover. |
Nucleophilic Aromatic Substitution (SNAr) at C4/C6
Following the functionalization at the C5 position, the C4 and C6 fluorine atoms remain highly activated for SNAr. This allows for the sequential and often regioselective introduction of nucleophiles, a strategy heavily employed in the synthesis of kinase inhibitors like Aurora kinase inhibitors.[21][22]
Causality Behind Experimental Choices
-
Nucleophile: Amines are common nucleophiles. The choice of amine is dictated by the desired structure of the final bioactive molecule.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the HF generated during the reaction.
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or THF are used to dissolve the substrates and promote the SNAr reaction.
Detailed Protocol: SNAr Reaction
-
Reaction Setup: To a solution of the 5-substituted-4,6-difluoropyrimidine (1.0 equiv.) in a suitable solvent (e.g., THF or DMSO), add the amine nucleophile (1.0–1.2 equiv.).
-
Base Addition: Add the base (e.g., DIPEA, 1.5–2.0 equiv.).
-
Reaction: Stir the reaction mixture at a specified temperature. The reaction can often proceed at room temperature, but heating (e.g., 50 °C) may be required to drive it to completion.[22]
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
-
Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography or recrystallization to obtain the final trisubstituted pyrimidine product.
Conclusion
This compound is a powerful and versatile platform for the synthesis of complex, bioactive pyrimidine derivatives. By leveraging the differential reactivity of its halogen substituents, researchers can employ a range of modern synthetic methodologies—including Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C5 position, followed by SNAr at the C4/C6 positions. The protocols and insights provided in this guide offer a robust framework for the rational design and efficient synthesis of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 5-Bromo-4,6-difluoropyrimidine in the Synthesis of Novel PARP Inhibitors
Introduction: The Role of Fluorinated Pyrimidines in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted anticancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] The mechanism of action of these inhibitors is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cancer cells already deficient in double-strand break repair leads to catastrophic DNA damage and cell death.[2]
The chemical scaffold of these inhibitors is crucial to their efficacy and pharmacokinetic properties. Fluorinated pyrimidines, in particular, have become key players in modern therapeutics due to the unique properties imparted by fluorine atoms.[3][4][5] The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and alter lipophilicity, thereby favorably impacting a drug candidate's overall profile.[6][7] This document provides a detailed guide on the application of 5-Bromo-4,6-difluoropyrimidine as a versatile building block in the synthesis of novel PARP inhibitors, complete with detailed protocols and the scientific rationale behind its use.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers a unique combination of reactive sites that can be selectively functionalized to build complex molecules. The two fluorine atoms at the 4 and 6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity allows for a modular and convergent synthetic approach to a diverse range of PARP inhibitor analogs.
The Role of Fluorine in Modulating Potency and Selectivity
The strong electron-withdrawing nature of the fluorine atoms in the pyrimidine ring can significantly influence the electronic properties of the molecule. This can lead to enhanced binding interactions with the target protein, PARP.[8] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that might otherwise deactivate the drug, leading to improved metabolic stability and a longer half-life in the body.[7] The strategic placement of fluorine can also impact the pKa of nearby functional groups, which can be critical for optimizing cell permeability and overall pharmacokinetic properties.[9]
Synthetic Pathways to Novel PARP Inhibitors
The following sections outline detailed protocols for the key transformations involving this compound in the construction of a generic PARP inhibitor scaffold. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: General synthetic workflow for the synthesis of PARP inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position of the pyrimidine ring. This is a crucial step in building the core structure of many PARP inhibitors.
Rationale
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance, making it ideal for complex molecule synthesis.[10][11] The choice of a palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1480-95-1 | 194.97 |
| Arylboronic Acid or Ester | Varies | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| 1,4-Dioxane | 123-91-1 | 88.11 |
| Water (degassed) | 7732-18-5 | 18.02 |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on the Difluoropyrimidine Core
This protocol details the nucleophilic aromatic substitution of one of the fluorine atoms on the pyrimidine ring with a chiral amine. This step is critical for introducing the pharmacophore that will interact with the active site of the PARP enzyme.
Rationale
The fluorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.[12] The reaction with an amine introduces a key functional group for interacting with the amino acid residues in the PARP active site. The use of a non-nucleophilic base is essential to deprotonate the amine without competing in the substitution reaction.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Aryl-substituted difluoropyrimidine (from Protocol 1) | - | Varies |
| Chiral Amine (e.g., (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate) | 1171197-20-8 | 276.37 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl-substituted difluoropyrimidine (1.0 eq) and dissolve it in anhydrous acetonitrile.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Nucleophile Addition: Add the chiral amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if the nucleophile is less reactive. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted product.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps.
| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | This compound, Arylboronic Ester | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/Water | 85 | 8 | 75-90 |
| Nucleophilic Aromatic Substitution | Aryl-substituted difluoropyrimidine, Chiral Amine | DIPEA | Acetonitrile | 25-50 | 6-12 | 60-85 |
Visualization of the Synthetic Pathway
Caption: Detailed two-step synthesis of a PARP inhibitor scaffold.
Conclusion: A Versatile Platform for PARP Inhibitor Discovery
The use of this compound provides a robust and flexible platform for the synthesis of novel PARP inhibitors. The orthogonal reactivity of the bromo and fluoro substituents allows for a modular approach to drug design, enabling the rapid generation of diverse libraries of compounds for structure-activity relationship studies. The protocols outlined in this document provide a solid foundation for researchers in drug discovery to explore this promising area of oncology research.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4,6-difluoropyrimidine
Introduction: The Strategic Importance of 5-Alkynyl-4,6-difluoropyrimidines
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of numerous FDA-approved therapeutics.[1] The introduction of fluorine atoms onto this privileged core often enhances metabolic stability, membrane permeability, and binding affinity. The specific compound, 5-Bromo-4,6-difluoropyrimidine, represents a highly valuable and versatile building block. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the C5-bromo position, making it a prime candidate for carbon-carbon bond formation.
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a powerful and reliable method for installing an alkynyl moiety at this position.[2][3][4] This transformation is of paramount importance as it provides a direct route to 5-alkynyl-4,6-difluoropyrimidines, which are key intermediates in the synthesis of complex molecular architectures with potential therapeutic applications.[1][5] These application notes offer a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the successful Sonogashira coupling of this compound.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The efficacy of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: one involving palladium and the other copper.[1][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with this compound. This step forms a Pd(II)-pyrimidine complex and is often the rate-determining step, particularly for less reactive aryl bromides.[2][6][7]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II)-pyrimidine complex.[1][2][6] This regenerates the copper(I) catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-4,6-difluoropyrimidine and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]
-
-
Copper Cycle (The Activator):
The electron-deficient nature of the 4,6-difluoropyrimidine ring enhances the rate of oxidative addition to the palladium center, making this substrate generally well-suited for the Sonogashira reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Key Reaction Parameters and Optimization Strategies
The success of the Sonogashira coupling of this compound is highly dependent on the careful selection of several key parameters. Due to the electron-deficient nature of the substrate, certain considerations are paramount.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₂Cl₂ is often a reliable first choice due to its stability and efficacy.[5][6] For challenging couplings, catalysts with bulky, electron-rich phosphine ligands, such as dppf, can enhance catalytic activity.[8] Catalyst loading is typically in the range of 1-5 mol%. |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst.[2][9] Its role is to facilitate the formation of the copper acetylide intermediate.[2][6] Typical loading is 1-10 mol%. In some cases, excess CuI can promote undesirable alkyne homocoupling (Glaser coupling).[9] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA) | Amine bases are crucial as they neutralize the HBr formed during the reaction and act as a solvent or co-solvent.[2][3][10] TEA is a standard choice.[5] For substrates prone to decomposition, a milder non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can be employed in a polar aprotic solvent.[10][11] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN), Toluene | THF is a versatile and commonly used solvent that often gives good results at room temperature to moderate heat.[2] DMF can be beneficial for less soluble substrates and may require heating.[9] The choice of solvent can significantly impact reaction rates and yields. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings with activated aryl bromides like this compound can proceed efficiently at room temperature.[2][8] Gentle heating (40-60 °C) can be applied to accelerate the reaction if it is sluggish. Higher temperatures should be approached with caution as they can lead to side reactions.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | It is essential to perform the reaction under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the terminal alkyne.[3] |
Experimental Protocols
Protocol 1: Standard Conditions for General Alkynes
This protocol is a robust starting point for the coupling of this compound with a wide range of terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (1.5-3 mol%)
-
Triethylamine (TEA) (2-3 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-4,6-difluoropyrimidine.
Protocol 2: Optimized Conditions for Sensitive or Sterically Hindered Alkynes
This protocol is designed for substrates that may be sensitive to standard conditions or involve sterically demanding coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3-5 mol%)
-
Copper(I) iodide (CuI) (2-4 mol%)
-
Diisopropylethylamine (DIPEA) (3 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Combine this compound, PdCl₂(dppf), and CuI in a dry reaction vessel.
-
Purge the vessel with an inert gas.
-
Add anhydrous DMF, DIPEA, and the terminal alkyne.
-
Stir the mixture at room temperature for 1 hour, then slowly heat to 50-60 °C.
-
Maintain the reaction at this temperature for 12-18 hours, monitoring for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography.
Troubleshooting and Optimization Workflow
Even with robust protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.
Caption: A decision-making workflow for optimizing the Sonogashira coupling.
Common Pitfalls and Solutions:
-
Glaser Homocoupling: The formation of a di-alkyne byproduct is a common side reaction. This can often be suppressed by ensuring a strictly anaerobic environment and using the minimum effective amount of copper(I) iodide.[9]
-
Dehalogenation: Loss of the bromine atom from the starting material can occur, particularly at elevated temperatures or with certain base/solvent combinations. If this is observed, consider using a milder base or lowering the reaction temperature.[1]
-
Reaction Stalling: If the reaction fails to proceed to completion, ensure all reagents and solvents are anhydrous. The addition of a fresh portion of the palladium catalyst can sometimes restart a stalled reaction.[1]
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile transformation for the synthesis of valuable 5-alkynylpyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4,6-difluoropyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-4,6-difluoropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the potential challenges in its synthesis, with a focus on minimizing side product formation and maximizing purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. However, like many syntheses of highly functionalized heterocyclic compounds, this process can be prone to the formation of unwanted side products. This guide provides a comprehensive overview of potential issues, their root causes, and actionable solutions to ensure a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
While multiple synthetic strategies can be envisioned, a prevalent and logical approach involves a two-step process:
-
Dichlorination and Bromination: Starting from a suitable precursor, such as uracil, a bromo-dihydroxy pyrimidine intermediate is formed, which is then converted to 5-bromo-4,6-dichloropyrimidine. This is a common pathway for generating polychlorinated pyrimidines.[1][2]
-
Halogen Exchange (Fluorination): The resulting 5-bromo-4,6-dichloropyrimidine undergoes a halogen exchange reaction, where the chlorine atoms at positions 4 and 6 are substituted with fluorine using a suitable fluorinating agent. This type of reaction, akin to the Finkelstein reaction, is a standard method for introducing fluorine into heterocyclic rings.[3]
An alternative route could involve the direct bromination of 4,6-difluoropyrimidine. However, the former method is often preferred due to the availability and reactivity of the starting materials.
Q2: What are the most likely side products I should be aware of during this synthesis?
Based on the common synthetic route, the following are the most probable side products:
-
Incompletely Fluorinated Intermediates: The most common impurity is often a partially fluorinated species, such as 5-bromo-4-chloro-6-fluoropyrimidine or 5-bromo-6-chloro-4-fluoropyrimidine.
-
Starting Material Carryover: Residual 5-bromo-4,6-dichloropyrimidine may be present if the fluorination reaction does not go to completion.
-
Over-brominated Species: During the initial bromination step, the formation of dibrominated pyrimidines is a possibility, although typically at low levels if the reaction is well-controlled.
-
Debrominated Product: Loss of the bromine atom at the 5-position can lead to the formation of 4,6-difluoropyrimidine.[4]
-
Hydrolysis Products: Halogenated pyrimidines can be susceptible to hydrolysis, especially under basic or acidic conditions during workup, leading to the formation of hydroxy-substituted pyrimidines.[5][6][7][8]
Q3: Why is the C-5 position typically brominated in the pyrimidine ring?
The pyrimidine ring is an electron-deficient heteroaromatic system. Electrophilic substitution, such as bromination, is generally challenging but preferentially occurs at the C-5 position, which is the least electron-deficient position on the ring.[9]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: My final product is contaminated with a significant amount of a mono-chloro, mono-fluoro species.
Question: I'm seeing a persistent impurity in my NMR/GC-MS that corresponds to the mass of 5-bromo-4-chloro-6-fluoropyrimidine. How can I resolve this?
Root Cause Analysis:
This is a classic case of incomplete halogen exchange. The conversion of both chlorine atoms to fluorine is a sequential process, and if the reaction conditions are not optimal, it can stall at the mono-substituted intermediate. Several factors can contribute to this:
-
Insufficient Fluorinating Agent: The stoichiometry of the fluorinating agent is critical.
-
Low Reaction Temperature: Halogen exchange reactions often require sufficient thermal energy to overcome the activation barrier.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Solubility: The substrate or fluorinating agent may not be sufficiently soluble in the chosen solvent.
-
Deactivation of the Fluorinating Agent: Moisture can deactivate many fluorinating agents.
dot
Caption: Troubleshooting incomplete fluorination.
Recommended Actions:
Experimental Protocol: Optimizing the Halogen Exchange Reaction
-
Reagent Stoichiometry:
-
Increase the equivalents of the fluorinating agent (e.g., KF, CsF) to 2.2-3.0 equivalents relative to the starting 5-bromo-4,6-dichloropyrimidine. The use of a phase-transfer catalyst can also enhance the reaction rate.
-
-
Temperature and Time:
-
Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by GC or TLC at regular intervals (e.g., every 2 hours).
-
Prolong the reaction time. Some halogen exchange reactions on heterocyclic systems can require extended reflux times to go to completion.
-
-
Solvent System:
-
Ensure the use of a suitable polar aprotic solvent such as DMF, DMSO, or sulfolane, which can effectively solvate the fluorinating agent.
-
If solubility is an issue, consider the use of a co-solvent system.
-
-
Anhydrous Conditions:
-
Thoroughly dry all glassware and solvents before use. The fluorinating agent should be dried in a vacuum oven. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Fluorinating Agent (eq.) | 2.0 - 2.2 | 2.5 - 3.0 | Drives the equilibrium towards the difluorinated product. |
| Temperature (°C) | 80 - 100 | 100 - 140 | Provides sufficient energy for the second substitution. |
| Reaction Time (h) | 4 - 8 | 8 - 24 (or until completion by GC) | Ensures the reaction proceeds to completion. |
| Solvent | Acetonitrile | DMF, DMSO, Sulfolane | Higher boiling points and better solvating properties. |
Issue 2: The presence of 4,6-difluoropyrimidine in the final product.
Question: My product is contaminated with a lower molecular weight impurity that I've identified as 4,6-difluoropyrimidine. What causes this and how can I prevent it?
Root Cause Analysis:
The formation of 4,6-difluoropyrimidine indicates a debromination side reaction. This can occur under certain conditions, particularly if reductive species are present or generated in situ.
-
Reductive Quenching: Certain quenching agents used during workup can have reducing properties.
-
Thermal Decomposition: At elevated temperatures, some reagents or intermediates might decompose, leading to radical species that can cause debromination.
-
Catalyst-Mediated Dehalogenation: If any transition metal catalysts are used or present as impurities, they can sometimes facilitate dehalogenation.[10]
dot
References
- 1. jocpr.com [jocpr.com]
- 2. prepchem.com [prepchem.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]
5-Bromo-4,6-difluoropyrimidine stability and storage conditions
Welcome to the technical support guide for 5-Bromo-4,6-difluoropyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios related to its stability, storage, and handling to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section provides direct answers to the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound?
This compound should be stored under controlled conditions to maintain its chemical integrity. The recommended storage is at 2-8°C [1][2]. Crucially, it must be kept under an inert atmosphere , such as argon or nitrogen[1][2]. The container should be tightly sealed and placed in a dry, well-ventilated area away from direct sunlight and heat sources[3].
Q2: How should I handle the compound upon receipt and for routine use?
Upon receiving the vial or container, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can compromise the compound's stability. All weighing and transfers should be conducted in a controlled environment, preferably within a glovebox or under a steady stream of inert gas. Always use clean, dry spatulas and glassware. It is critical to handle this compound in accordance with good industrial hygiene and safety practices, which includes using a chemical fume hood and wearing appropriate personal protective equipment (PPE)[3][4].
Q3: Is this compound sensitive to air, moisture, or light?
Q4: What is the expected shelf-life of this compound?
When stored under the recommended conditions (2-8°C, inert atmosphere, tightly sealed), this compound is expected to remain stable for an extended period. Chemical suppliers often provide a shelf-life of several years for such compounds[5]. However, for critical applications, it is best practice to verify the purity of the material if it has been stored for more than a year or if the storage conditions have been compromised. A simple melting point determination (literature value: 74-80 °C) can be a quick quality control check[2].
Q5: What are the primary safety hazards I should be aware of?
This compound is a hazardous substance and must be handled with care. According to safety data, it is harmful if swallowed (H302), causes skin irritation (H315), can cause serious eye damage or irritation (H318, H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335)[1]. Therefore, wearing appropriate PPE, including gloves, safety glasses, and a lab coat, is mandatory. All handling should occur in a well-ventilated chemical fume hood to avoid inhalation of the powder[3][6].
| Parameter | Recommended Condition |
| Storage Temperature | 2–8 °C[1][2] |
| Atmosphere | Inert gas (Argon or Nitrogen)[1][2] |
| Light Exposure | Store in the dark or in an opaque container away from direct sunlight[3]. |
| Container | Tightly sealed, airtight container[3][7]. |
| Handling | Use in a well-ventilated fume hood with appropriate PPE. Avoid breathing dust and contact with skin or eyes[3][6]. |
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter and provides a logical framework for resolving them.
Scenario 1: Low or No Reaction Yield
You've set up a reaction, such as a Suzuki coupling at the C-Br bond or a nucleophilic aromatic substitution (SNAr) at a C-F bond, but the yield is significantly lower than expected.
Caption: Troubleshooting workflow for low reaction yield.
Potential Cause A: Degradation of Starting Material
-
Causality: As an electron-deficient heterocycle, this compound is susceptible to degradation if improperly stored. Exposure to moisture can lead to hydrolysis, while exposure to reactive atmospheric gases can result in side products. This reduces the concentration of the active starting material, leading to lower yields.
-
Self-Validating Protocol:
-
Visual Inspection: Check the material's appearance. It should be a white to light yellow powder or crystalline solid[2]. Significant discoloration (e.g., turning brown or clumping) may indicate decomposition.
-
Melting Point Analysis: Determine the melting point of your stored reagent. A broad melting range or a significant deviation from the literature value of 74-80 °C suggests impurity or degradation[2].
-
Spectroscopic Analysis: If available, acquire a ¹H or ¹⁹F NMR spectrum and compare it to a reference spectrum to confirm structural integrity and purity.
-
-
Solution: If degradation is suspected, it is recommended to use a fresh, unopened batch of the compound. If this is not possible, purification by recrystallization or column chromatography may be attempted, though this requires careful characterization of the purified material.
Potential Cause B: Incorrect Reaction Conditions for Desired Regioselectivity
-
Causality: The pyrimidine ring contains three halogen substituents with distinct reactivities. The C-Br bond is generally targeted for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the highly activated C-F bonds are prime sites for nucleophilic aromatic substitution (SNAr)[8][9]. Using inappropriate conditions may lead to low conversion or reaction at the wrong site. For example, attempting an SNAr reaction under conditions optimized for a Suzuki coupling will likely fail.
-
Solution:
-
For Pd-Catalyzed Cross-Coupling (at Bromine): Ensure you are using a suitable palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate anhydrous solvent system (e.g., dioxane, DMF, toluene). The reactivity of halogens in these couplings typically follows the order I > Br > Cl > F, making the C-Br bond the most susceptible site[9][10].
-
For Nucleophilic Aromatic Substitution (at Fluorine): These reactions are driven by the strong electron-withdrawing nature of the pyrimidine nitrogens and the other halogens, making the C-F positions highly electrophilic. The reaction typically proceeds by adding a nucleophile (e.g., an amine or alkoxide) often with a non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMSO, NMP).
-
Scenario 2: The Compound's Appearance Has Changed Over Time
You notice that the white crystalline powder has become discolored or appears clumpy.
-
Causality: This is a strong indicator of chemical degradation. Discoloration often arises from the formation of minor, highly conjugated decomposition products. Clumping or turning sticky suggests the absorption of atmospheric moisture, potentially leading to hydrolysis.
-
Self-Validating Protocol:
-
Do not use the material directly in a critical reaction.
-
Perform the QC checks described in Scenario 1, Potential Cause A (melting point, NMR).
-
A simple test is to check its solubility in a non-polar organic solvent like hexanes. The pure compound should be soluble, whereas polar decomposition products or hydrated material may be less soluble.
-
-
Solution: Discard the compromised reagent in accordance with your institution's safety protocols and procure a fresh supply. The risk of introducing unknown impurities and achieving poor, irreproducible results outweighs the cost of the reagent.
References
- 1. achmem.com [achmem.com]
- 2. This compound CAS#: 946681-88-5 [m.chemicalbook.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 5-Bromo-2,4-dichloropyrimidine High Quality Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. ossila.com [ossila.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming low reactivity in 5-Bromo-4,6-difluoropyrimidine reactions
Welcome to the technical support center for 5-Bromo-4,6-difluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile building block. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to overcome low reactivity and achieve success in your experiments.
Understanding the Reactivity Landscape
This compound is a uniquely functionalized heterocyclic compound. Its reactivity is governed by three key features: the C5-Bromine bond, the two C-F bonds at positions 4 and 6, and the electron-deficient nature of the pyrimidine ring. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The fluorine atoms, being poor leaving groups in cross-coupling, instead activate the C4 and C6 positions for nucleophilic aromatic substitution (SNAr) due to their strong electron-withdrawing nature.[1]
This duality in reactivity allows for a sequential and regioselective functionalization strategy, which is highly valuable in medicinal chemistry for building molecular complexity. However, challenges can arise, and this guide is structured to address them in a practical, question-and-answer format.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (C5-Position)
The C5-bromo position is the primary site for palladium-catalyzed reactions. Due to the electron-deficient nature of the pyrimidine ring, these couplings are often more facile than on analogous benzene systems.[2] However, issues like low yield, incomplete conversion, or catalyst deactivation can still occur.
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
A stalled Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to the catalyst system, base, or reaction conditions.
Causality & Explanation: The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A failure in any of these steps will halt the catalytic cycle. The choice of palladium catalyst, ligand, and base are critical for success. The base, in particular, plays a crucial role in activating the boronic acid for transmetalation.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocols & Recommendations:
-
Catalyst & Ligand Selection: For electron-deficient systems like pyrimidines, standard Pd(PPh₃)₄ can be effective.[5] However, if you face issues, switching to more electron-rich and bulky phosphine ligands can enhance both oxidative addition and reductive elimination steps.[6]
-
Recommendation: Try catalysts like Pd(OAc)₂ with ligands such as SPhos or XPhos. These are known to be highly active for challenging couplings.[7]
-
-
Base Optimization: The choice of base is critical. Weaker bases like Na₂CO₃ might not be sufficient.
-
Recommendation: Use stronger bases like K₃PO₄ or Cs₂CO₃.[5] These bases can more effectively form the reactive boronate species required for transmetalation.
-
-
Solvent System: The solvent mixture can significantly impact the reaction rate.
-
Recommendation: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O) is often beneficial.[8] Water can help dissolve the inorganic base and facilitate the formation of the boronate. Ensure all solvents are thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.
-
Comparative Data for Suzuki Coupling Conditions:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | Good | [5] |
| Pd(OAc)₂/XPhos (2-4 mol%) | K₃PO₄ | THF/H₂O | 40-RT | Good to Excellent | [7] |
| Pd₂(dba)₃/JohnPhos (5 mol%) | Cs₂CO₃ | THF/H₂O | 40 | Good | [3] |
Question 2: I am attempting a Buchwald-Hartwig amination and observing low yields and significant side products, such as hydrodehalogenation. How can I improve this?
Answer:
Low yields in Buchwald-Hartwig amination of this compound are often due to a mismatch between the ligand, base, and amine nucleophile, leading to competing side reactions like hydrodehalogenation (replacement of Br with H).
Causality & Explanation: The Buchwald-Hartwig catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][10] A slow reductive elimination step can allow for competing pathways like β-hydride elimination (if the amine has α-hydrogens) or hydrodehalogenation to occur. The choice of a bulky, electron-rich ligand is paramount to promote the desired C-N bond formation.[6]
Troubleshooting Strategies:
-
Ligand is Key: The ligand choice is arguably the most critical factor. The ligand must be bulky enough to promote reductive elimination over other pathways.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Recommendation: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly the most effective bases for this transformation. Weaker bases often lead to poor results.
-
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions.
-
Recommendation: Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Sometimes, a slightly lower temperature with a more active catalyst system can provide a cleaner reaction profile.
-
Recommended Protocol for Buchwald-Hartwig Amination:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
In an inert atmosphere (glovebox), add this compound (1.0 equiv), the desired amine (1.1-1.2 equiv), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and NaOt-Bu (1.4 equiv) to a dry reaction vial.
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and carefully quench with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, extract the aqueous layer, wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions (C4/C6-Positions)
The fluorine atoms at the C4 and C6 positions are highly activated for SNAr by the electron-withdrawing pyrimidine ring nitrogens.[1] This allows for the displacement of fluoride by a wide range of nucleophiles.
Question 3: My SNAr reaction with an amine nucleophile is giving me a mixture of mono- and di-substituted products. How can I control the selectivity?
Answer:
Controlling selectivity in SNAr reactions on di-substituted substrates like this is a common challenge. The key is to modulate the reactivity of the system through careful control of stoichiometry and temperature.
Causality & Explanation: The first SNAr reaction introduces a group that can be either electron-donating or electron-withdrawing, which in turn modulates the reactivity of the second fluorine atom. For most common nucleophiles (like amines), the mono-substituted product is less reactive than the starting material, which aids in achieving mono-substitution. However, if conditions are too harsh or excess nucleophile is used, di-substitution can occur. The reaction proceeds via a Meisenheimer complex intermediate.[1][12]
Strategies for Achieving Mono-Substitution:
-
Stoichiometric Control: This is the most critical parameter.
-
Recommendation: Use a slight excess, but not a large one, of the nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures the starting material is consumed without providing enough nucleophile to readily react with the mono-substituted product.
-
-
Temperature Management: Lower temperatures decrease the reaction rate and enhance selectivity.
-
Recommendation: Start the reaction at room temperature or even 0 °C. Only apply heat if the reaction is too slow. Many SNAr reactions on this scaffold proceed readily without heating.[1]
-
-
Choice of Base: A non-nucleophilic base is often required to scavenge the HF generated.
-
Recommendation: Use a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).
-
SNAr Selectivity Control:
| Parameter | For Mono-Substitution | For Di-Substitution |
| Nucleophile Equiv. | 1.1 - 1.2 | > 2.2 |
| Temperature | 0 °C to Room Temp | Room Temp to Reflux |
| Base | DIPEA, Et₃N | K₂CO₃, Cs₂CO₃ (stronger) |
| Reaction Time | Monitor carefully for consumption of starting material | Drive to completion |
Question 4: I am using a less reactive nucleophile (e.g., an alcohol or a weakly basic amine) and the SNAr reaction is not proceeding. What can I do?
Answer:
Weak nucleophiles require more forcing conditions to react. This involves using a stronger base to generate a more potent nucleophile in situ and often requires higher temperatures.
Causality & Explanation: The rate-determining step in many SNAr reactions is the initial nucleophilic attack on the aromatic ring.[13] A weak nucleophile will have a high activation barrier for this step. For alcohols or thiols, deprotonation is necessary to form the much more nucleophilic alkoxide or thiolate.
Recommendations for Weak Nucleophiles:
-
Use a Strong Base: To deprotonate alcohols or thiols, a strong base is essential.
-
Recommendation: Use sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to generate the corresponding alkoxide or thiolate before adding it to the pyrimidine solution.
-
-
Increase Temperature: Higher temperatures are often necessary to overcome the activation energy barrier.
-
Recommendation: Solvents like DMF or DMSO are suitable for higher temperature reactions (e.g., 80-120 °C).
-
-
Consider a Change in Mechanism: If SNAr is failing, for certain transformations (like C-O bond formation), a palladium-catalyzed Buchwald-Hartwig type C-O coupling at the C5-bromo position could be an alternative strategy, though this changes the site of functionalization.
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive in this molecule, the C5-Br or the C4/C6-F?
A: It depends entirely on the reaction type. For palladium-catalyzed cross-coupling, the C5-Br bond is far more reactive than the C-F bonds.[2] For nucleophilic aromatic substitution (SNAr), the C4 and C6 positions are highly activated by the fluorine atoms and ring nitrogens, making them susceptible to attack, while the C5-Br is generally unreactive towards SNAr.
Q2: Is there a reactivity difference between the C4 and C6 positions in SNAr?
A: For this compound itself, the C4 and C6 positions are electronically equivalent. Therefore, mono-substitution will typically yield a mixture of isomers if the nucleophile is introduced under conditions where the initial product can isomerize or if the directing effects are subtle. In practice, for most nucleophiles, a single mono-substituted product is often observed or the mixture is carried forward.
Q3: Can I perform a Suzuki coupling at the C-F positions?
A: C-F bond activation for Suzuki coupling is extremely challenging and requires specialized catalyst systems, often with nickel or highly sophisticated palladium catalysts, and is not a standard transformation.[14] For this substrate, the C-Br bond will react selectively.
Q4: What is the best general-purpose solvent for reactions with this compound?
A: For palladium catalysis, 1,4-dioxane, toluene, and THF are excellent choices. For SNAr reactions, polar aprotic solvents like acetonitrile (ACN), DMF, or NMP are preferred as they can stabilize the charged Meisenheimer intermediate.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrimidine Coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning in these crucial reactions. Pyrimidine cores are ubiquitous in pharmaceuticals, and their synthesis via cross-coupling is a powerful tool. However, the nitrogen atoms within the pyrimidine ring itself, along with other potential contaminants, can act as potent poisons for the palladium catalyst, leading to frustratingly low yields and reaction failures.
This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose, troubleshoot, and prevent catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a pyrimidine halide has stalled or is giving very low yield. What are the most likely causes?
Low or no conversion in a pyrimidine coupling reaction is a common issue. The primary culprits are often related to the deactivation of the palladium catalyst.[1][2][3] The main reasons for low yields include:
-
Catalyst Poisoning : Impurities in your reagents or starting materials can bind to the palladium's active sites, rendering it inactive.[4][5] Nitrogen-containing heterocycles, like your pyrimidine substrate itself, can be problematic.[5][6]
-
Catalyst Decomposition : The active Pd(0) species can be unstable and aggregate into inactive palladium black, especially at high temperatures or if the ligand is not robust enough.[7][8]
-
Sub-optimal Reaction Conditions : Incorrect choice of base, solvent, or temperature can lead to poor catalyst performance and favor side reactions.[2][3]
-
Poor Quality Reagents : Degradation of the boronic acid/ester, or impurities in other starting materials can inhibit the reaction.[3]
Q2: What are the common catalyst poisons I should be aware of in pyrimidine coupling reactions?
Palladium catalysts are sensitive to a range of substances that can act as poisons by strongly adsorbing to the metal surface and blocking active sites.[5] For pyrimidine couplings, be particularly vigilant for:
-
Nitrogen-Containing Heterocycles : The pyrimidine substrate or product itself can coordinate to the palladium center, inhibiting catalytic activity.[5][6] This is a classic case of substrate/product inhibition.
-
Sulfur Compounds : Thiols, sulfides, and sulfites are potent poisons for palladium.[5][9][10] These can be present as impurities in reagents or solvents. Even trace amounts of elemental sulfur can be detrimental.[11]
-
Halides : While a halide is part of your substrate, excess halide ions in the reaction mixture can negatively impact the catalyst.[5]
-
Phosphorus Compounds : Impurities in phosphine ligands, such as phosphine oxides, or the use of certain phosphorus-containing reagents can inhibit the catalyst.[5]
-
Carbon Monoxide : CO can be present in certain reagents or be generated as a byproduct and is a known poison for palladium catalysts.[5][12]
Q3: Can the pyrimidine substrate itself be poisoning my catalyst? How do I mitigate this?
Yes, this is a critical consideration. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate strongly to the palladium catalyst, leading to catalyst inhibition.[5][6] This is especially problematic with electron-rich pyrimidines.
Mitigation Strategies:
-
Ligand Choice : Employ bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[13][14] These ligands can shield the palladium center and reduce the binding of the pyrimidine nitrogen.
-
Reaction Conditions : Carefully optimize the reaction temperature. Higher temperatures can sometimes overcome weak catalyst-poison binding but can also lead to catalyst decomposition.
-
Slow Addition : In some cases, slow addition of the pyrimidine substrate to the reaction mixture can maintain a low instantaneous concentration, minimizing catalyst poisoning.
Troubleshooting Guide: A Deeper Dive
Problem 1: My reaction turns black, and the yield is poor.
A black precipitate is likely palladium black, an aggregated, inactive form of palladium.[8] This indicates that your Pd(0) catalyst is not stable under the reaction conditions.
Diagnostic Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 13. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gessnergroup.com [gessnergroup.com]
Technical Support Center: Managing Reaction Exotherms in Fluorinated Pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing the significant exothermic risks associated with these crucial reactions. Our goal is to equip you with the knowledge to not only perform these syntheses safely but also to troubleshoot and optimize your procedures for robust and reliable outcomes.
Introduction: The Energetic Landscape of Pyrimidine Fluorination
The introduction of fluorine into a pyrimidine scaffold is a cornerstone of modern medicinal chemistry, yielding compounds with profound biological activity, such as the widely used anticancer agent 5-Fluorouracil (5-FU).[1][2] However, the very nature of C-F bond formation, one of the strongest single bonds in organic chemistry, means that these reactions are often highly exothermic.[3] A failure to adequately control this release of energy can lead to thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in a rapid rise in temperature and pressure, vessel rupture, and the release of hazardous materials.[4][5]
This guide will provide a structured approach to understanding and mitigating these risks, focusing on the three most common methods for fluorinating pyrimidines: Direct Fluorination with F₂ gas, the Balz-Schiemann reaction, and the use of electrophilic fluorinating agents like Selectfluor®.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway, and why is it a critical concern in fluorinated pyrimidine synthesis?
A1: A thermal runaway is a positive feedback loop where an exothermic reaction generates heat faster than it can be dissipated. This increases the reaction temperature, which in turn accelerates the reaction rate, leading to an exponential increase in heat generation.[4] In fluorinated pyrimidine synthesis, the high energy of C-F bond formation makes many of the reactions inherently exothermic. A thermal runaway can lead to a catastrophic failure of the reaction vessel, explosions, and the release of toxic and corrosive materials like hydrogen fluoride (HF).[5]
Q2: How can I proactively assess the thermal hazard of my specific fluorination reaction before heading into the lab?
A2: A thorough thermal hazard assessment is paramount. Before any lab work, especially a scale-up, you should:
-
Literature Review: Search for any reported thermal incidents or safety data related to your specific reaction or similar transformations.
-
Reaction Calorimetry: On a small, controlled scale, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine key safety parameters.[4][6] These instruments can measure the heat of reaction (ΔHr), the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[7]
-
Adiabatic Temperature Rise (ΔTad): Calculate the theoretical temperature increase if all the reaction's heat were absorbed by the reaction mass without any cooling. This is a critical indicator of the potential severity of a thermal runaway.[8] The formula is: ΔTad = (-ΔHr * C) / (m * Cp), where C is the concentration of the limiting reagent, m is the mass of the reaction mixture, and Cp is the specific heat capacity.
Q3: What are the general strategies for mitigating exothermic events during fluorinated pyrimidine synthesis?
A3: Several key strategies can be employed:
-
Semi-batch or Continuous Feeding: Instead of adding all reactants at once, add one reactant gradually (semi-batch) or use a continuous flow setup. This controls the rate of heat generation by limiting the amount of reactive material present at any given time.[4]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, allowing it to absorb more heat without a significant temperature increase.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., ice bath, cryostat) with sufficient capacity to remove the heat generated.
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[4]
Troubleshooting Guides by Synthesis Method
Method 1: Direct Fluorination with Elemental Fluorine (F₂)
Direct fluorination is a highly atom-economical method but also the most hazardous due to the extreme reactivity of F₂ gas.[9]
Q4: My direct fluorination of uracil is showing a rapid, uncontrolled temperature spike. What's happening and what should I do?
A4: This indicates a potential thermal runaway. The high exothermicity of the reaction between F₂ and the pyrimidine ring is the likely cause.
Immediate Actions:
-
Stop F₂ Flow: Immediately shut off the fluorine gas supply.
-
Emergency Cooling: If not already in place, immerse the reactor in a large-capacity cooling bath (e.g., dry ice/acetone).
-
Inert Gas Purge: Increase the flow of an inert gas (e.g., nitrogen, argon) to dilute any remaining F₂ and remove it from the reaction headspace.
Root Cause Analysis and Prevention:
-
F₂ Concentration Too High: Elemental fluorine is often diluted with an inert gas (e.g., 10-20% F₂ in N₂). Ensure your gas mixture is correct.
-
Inadequate Heat Removal: Your cooling system may be insufficient for the reaction scale. Re-evaluate the heat transfer capacity. For larger scales, consider specialized microreactors or flow chemistry setups that offer superior heat exchange.[9]
-
Poor Mass Transfer: If the F₂ gas is not dispersed efficiently in the reaction mixture, localized "hot spots" can form. Ensure vigorous stirring.
Method 2: The Balz-Schiemann Reaction
This method involves the thermal decomposition of a diazonium tetrafluoroborate salt. While generally more controlled than direct fluorination, the decomposition step can be dangerously exothermic.[10][11]
Q5: During the thermal decomposition of my pyrimidinediazonium tetrafluoroborate salt, the reaction is proceeding too vigorously and releasing a large volume of gas. How can I control this?
A5: The decomposition of diazonium salts can be explosive, especially if done on a large scale or without a solvent. The rapid evolution of N₂ and BF₃ gases, coupled with the exotherm, is the cause.
Control Strategies:
-
Portion-wise Addition: If performing the decomposition in a hot solvent, add the dried diazonium salt in small portions to the hot solvent, allowing the exotherm and gas evolution from each portion to subside before adding the next.
-
Solvent Choice: Use a high-boiling, inert solvent to help moderate the temperature. Solvents like xylene or dichlorobenzene are often used.
-
Photochemical Decomposition: As an alternative to thermal decomposition, consider photolysis, which can often be carried out at lower temperatures, offering better control.[11]
-
Flow Chemistry: For larger-scale syntheses, a continuous flow setup where the diazonium salt solution is pumped through a heated tube provides excellent temperature control and minimizes the amount of energetic material present at any one time.[12]
Method 3: Electrophilic Fluorination with Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a popular, user-friendly electrophilic fluorinating agent. While considered safer than F₂, its reactions can still be significantly exothermic.[1][13]
Q6: After adding Selectfluor® to my pyrimidine substrate, the temperature is rising much faster than anticipated. What are the key parameters to adjust?
A6: The reaction between Selectfluor® and an electron-rich pyrimidine can be very fast and exothermic.
Key Control Parameters:
-
Rate of Addition: Add the Selectfluor® solid in small portions or as a solution in a suitable solvent (e.g., acetonitrile) dropwise. This is the most critical control parameter.
-
Initial Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This will help to control the initial rate of reaction.
-
Solvent and Concentration: Ensure adequate solvent is present to act as a heat sink. More dilute conditions will result in a less dramatic temperature rise.
Quantitative Data and Safety Parameters
| Parameter | Direct Fluorination (F₂) | Balz-Schiemann | Selectfluor® |
| Typical Reagents | F₂ gas (diluted in N₂) | Aminopyrimidine, NaNO₂, HBF₄ | Pyrimidine substrate, Selectfluor® |
| Known Hazards | Highly toxic, corrosive, strong oxidizer, can react violently with organic materials.[5] | Diazonium salts can be explosive when dry; thermal decomposition is highly exothermic.[11] | Strong oxidizer; reactions can be highly exothermic, especially with electron-rich substrates. |
| Typical Solvents | Formic acid, Acetic acid[9] | Water, High-boiling inerts (xylene) | Acetonitrile, DMF[13] |
| Heat of Reaction (ΔHr) | Highly Exothermic (e.g., for uracil, can be in the range of -400 to -500 kJ/mol) | Moderately to Highly Exothermic (decomposition step) | Moderately Exothermic |
| Adiabatic Temp. Rise (ΔTad) | Very High (Requires careful calculation and mitigation) | High (Requires careful calculation and mitigation) | Moderate (Calculation recommended for scale-up) |
| Primary Control Strategy | Slow F₂ addition rate, high dilution, efficient cooling, flow chemistry.[9] | Portion-wise addition of diazonium salt, controlled heating, flow chemistry.[12] | Slow, portion-wise addition of Selectfluor®, low initial temperature. |
Note: The values for ΔHr and ΔTad are estimates and can vary significantly based on the specific substrate, solvent, and concentration. Experimental determination is crucial for process safety.[4]
Experimental Protocols
Protocol 1: Controlled Quenching of a Runaway Fluorination Reaction
Objective: To safely terminate a fluorination reaction that is exhibiting signs of thermal runaway.
Materials:
-
Quenching agent solution (e.g., 10% aqueous sodium bisulfite for F₂ or Selectfluor® reactions; a cold, inert solvent for Balz-Schiemann).
-
Large-capacity cooling bath (dry ice/acetone or ice/salt).
-
Inert gas supply (N₂ or Ar).
Procedure:
-
Cease Reagent Addition: Immediately stop the addition of any fluorinating agent or other reactants.
-
Emergency Cooling: Immerse the reaction vessel into the pre-prepared cooling bath to rapidly reduce the internal temperature.
-
Dilution (if applicable): If the reaction mixture is still manageable, slowly add a pre-cooled, inert solvent to increase the thermal mass and dilute the reactants.
-
Quenching Agent Addition: Once the temperature is below 0 °C, slowly and carefully add the quenching agent. For F₂ or Selectfluor®, sodium bisulfite will reduce the active fluorinating species. Caution: The quenching reaction itself can be exothermic. Add the quencher slowly with vigorous stirring and continued cooling.
-
Monitor: Continue to monitor the temperature and for any gas evolution until the reaction is fully quenched and thermally stable.
Protocol 2: Small-Scale Thermal Hazard Assessment using a Reaction Calorimeter
Objective: To determine the heat of reaction and maximum temperature of synthesis reaction for a planned fluorination.
Procedure:
-
Consult Instrument Manual: Follow the specific operating procedures for your reaction calorimeter (e.g., Mettler-Toledo RC1e).
-
Calibration: Perform a solvent-only run to calibrate the heat transfer characteristics of the system.
-
Reaction Setup: Charge the reactor with the pyrimidine substrate and solvent.
-
Controlled Addition: Add the fluorinating agent at a slow, controlled rate while monitoring the heat flow.
-
Data Analysis: The instrument's software will calculate the real-time heat evolution. Integrate the heat flow over the course of the addition to determine the total heat of reaction (ΔHr).
-
Cooling Failure Simulation: At the end of the reaction, simulate a cooling failure (by turning off the cooling system) to determine the Maximum Temperature of the Synthesis Reaction (MTSR) under adiabatic conditions. This data is critical for assessing the potential for a thermal runaway.[7]
Visualizations
Decision-Making Workflow for Exotherm Management
Caption: Decision-making workflow for proactive exotherm management.
Generalized Fluorination Reaction Pathway and Associated Hazards
Caption: Generalized pathway highlighting key hazard points.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fauske.com [fauske.com]
- 5. Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. contractpharma.com [contractpharma.com]
- 7. helgroup.com [helgroup.com]
- 8. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. edinst.com [edinst.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 5-Bromo-4,6-difluoropyrimidine
Welcome to the comprehensive technical support guide for the column chromatography purification of 5-Bromo-4,6-difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this halogenated heterocyclic compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chromatographic principles.
Overview: The Unique Challenges of Purifying this compound
This compound is a moderately polar compound whose purification by standard silica gel chromatography presents a distinct set of challenges. The primary obstacle arises from the basicity of the two nitrogen atoms within the pyrimidine ring. These nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase.[1][2] This acid-base interaction often leads to several common issues:
-
Peak Tailing: The most frequent problem, resulting in broad, asymmetrical peaks that compromise resolution and fraction purity.[2]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the product binds irreversibly to the silica gel, leading to significantly reduced yields.
-
Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive compounds, although this is less common for relatively stable structures like halogenated pyrimidines.
This guide will provide systematic strategies to mitigate these issues and achieve high-purity this compound.
Experimental Workflow: From Crude Mixture to Pure Product
A successful purification relies on a logical and systematic workflow. The following diagram and protocol outline the essential steps.
Caption: A typical workflow for column chromatography purification.
Detailed Protocol for Purification
This protocol provides a robust starting point for the purification of this compound.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35, ensuring good separation from impurities.[3]
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved mixture onto the TLC plate baseline.
-
Develop the Plate: Test various mobile phase systems. Good starting points are mixtures of a non-polar solvent and a polar solvent.
-
System A: Hexane / Ethyl Acetate (e.g., start with 9:1, 4:1, 2:1 ratios)
-
System B: Dichloromethane / Methanol (e.g., start with 99:1, 95:5 ratios)
-
-
Analyze: Visualize the plate under UV light (254 nm). The ideal solvent system will show a clear separation between the spot for this compound and other spots corresponding to impurities. If peak streaking is observed even on the TLC plate, proceed to Step 1b.
Step 1b (Conditional): Mitigating Tailing on TLC with a Basic Modifier If streaking or tailing is observed on the TLC plate, it's a strong indicator of issues on the column.
-
Add Modifier: To your chosen solvent system from Step 1, add a small amount of triethylamine (TEA) or ammonium hydroxide (NH₄OH), typically 0.1-1% by volume.[4]
-
Re-run TLC: Develop a new TLC plate with the modified mobile phase. You should observe a significant improvement in the spot shape, with reduced tailing.
Step 2: Column Preparation (Slurry Packing)
-
Select Column Size: Choose a column diameter and length appropriate for the amount of crude material to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight.
-
Prepare Slurry: In a beaker, mix silica gel (230-400 mesh) with the initial, least polar mobile phase identified in Step 1. Create a homogenous slurry that can be easily poured.
-
Pack the Column: Pour the slurry into the column. Use a gentle flow of air or nitrogen pressure to help pack the silica bed uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.
Step 3: Sample Loading Choose the appropriate loading method based on the solubility of your crude product.
-
Wet (Liquid) Loading:
-
Dissolve the crude product in the minimum amount of the initial mobile phase.
-
Carefully pipette the solution onto the top of the silica bed.
-
Allow the sample solution to absorb completely into the silica before adding the mobile phase.
-
-
Dry Loading (Recommended for Poor Solubility or Polar Solvents): [5][6]
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution
-
Isocratic Elution: If TLC analysis shows that all impurities are well-separated from the product with a single solvent ratio, you can run the entire column with this mobile phase. This is simpler but less effective for complex mixtures.
-
Gradient Elution (Recommended): If impurities have very different polarities, a gradient elution is more efficient.[7]
-
Start eluting with the least polar solvent system determined by TLC (e.g., 95:5 Hexane:EtOAc).
-
Gradually increase the polarity of the mobile phase over the course of the separation (e.g., move to 90:10, then 80:20 Hexane:EtOAc). This will elute the less polar impurities first, followed by your product, and finally the more polar impurities.
-
Step 5 & 6: Fraction Collection and Analysis
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the pure product. Spot every few fractions on a TLC plate and run it in the optimized solvent system.
Step 7: Combine and Concentrate
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Yield | 1. Compound is irreversibly adsorbed to the silica gel. 2. Mobile phase is not polar enough to elute the compound. 3. Compound is unstable on silica and degraded. 4. Fractions were collected and combined incorrectly. | 1. Add a basic modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase to compete with your product for the acidic silanol sites, thereby facilitating its elution. 2. Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. If the compound still doesn't elute, a switch to a more polar solvent system may be necessary. 3. Assess stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears, your compound may be degrading. Consider using a less acidic stationary phase like neutral alumina. 4. Re-check TLC of all fractions: Ensure that all product-containing fractions were identified and combined. |
| Product Elutes with Impurities (Poor Separation) | 1. Mobile phase is too polar. 2. Improper column packing (channeling). 3. Column is overloaded with crude material. 4. Sample was loaded in too much solvent or a solvent that is too strong. | 1. Decrease mobile phase polarity: Use a higher proportion of the non-polar solvent (e.g., more hexane). This will increase the retention time of all compounds, potentially improving separation. Aim for an Rf of 0.25-0.35 for your product.[3] 2. Re-pack the column: Ensure the silica bed is uniform and free of cracks or air bubbles. 3. Reduce the load: Use a larger column or purify the material in smaller batches. A good starting point is a silica-to-sample weight ratio of at least 50:1. 4. Use dry loading: This is the best way to ensure a tight band of sample at the start of the chromatography, which is critical for good resolution.[6][8] |
| Significant Peak Tailing or Streaking | 1. Strong interaction between the basic pyrimidine nitrogens and acidic silica gel. 2. Column overload. | 1. Add a basic modifier: This is the most effective solution. Add 0.1-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your eluent. The modifier neutralizes the acidic sites on the silica.[1][4] 2. Reduce the amount of sample loaded: Overloading the column can saturate the stationary phase and lead to poor peak shape. |
| Product Elutes Too Quickly (Low Rf) | 1. The mobile phase is too polar. | 1. Decrease the polarity: Increase the proportion of the non-polar solvent in your mobile phase (e.g., from 4:1 Hexane:EtOAc to 9:1 Hexane:EtOAc). |
Frequently Asked Questions (FAQs)
Q1: Should I use silica gel or alumina as the stationary phase for this compound? A1: Standard silica gel is the most common and should be the first choice. However, if you experience significant product loss or degradation that cannot be solved with mobile phase modifiers, switching to neutral alumina is a viable alternative. Alumina is less acidic than silica.[9]
Q2: What is the difference between isocratic and gradient elution, and which one is better? A2: Isocratic elution uses a single, constant mobile phase composition throughout the entire separation. It is simple but only effective for separating compounds with similar polarities. Gradient elution involves gradually increasing the polarity of the mobile phase during the run. This is generally more effective for separating complex mixtures containing compounds with a wide range of polarities, as it provides better resolution and often shortens the total run time.[7] For a typical crude reaction mixture, gradient elution is recommended.
Q3: My crude product is an oil. How should I load it onto the column? A3: If the oil is soluble in a small volume of the initial mobile phase, you can use the wet loading method. If it is not, or if it's very viscous, it is best to dissolve it in a minimal amount of a stronger, volatile solvent like dichloromethane, and then perform a dry load by adsorbing it onto silica gel as described in the protocol.
Q4: I see a streak from the baseline to the solvent front on my TLC. What does this mean? A4: This is often a sign of overloading the TLC plate. Try spotting a more dilute solution of your crude mixture. If the streaking persists even with a dilute sample, it points to strong acid-base interactions with the silica, and you should add a basic modifier like triethylamine to your mobile phase.
Q5: Can I reuse my chromatography column? A5: While technically possible for some applications, it is generally not recommended in a research and development setting for purifying different compounds, as cross-contamination is a significant risk. For purifying multiple batches of the same compound, a column can be flushed thoroughly with a strong solvent (like methanol or acetone) and then re-equilibrated with the initial mobile phase. However, performance may degrade with each use.
Troubleshooting Logic: A Decision Tree for Peak Tailing
Peak tailing is the most common issue for this class of compounds. Use this decision tree to systematically address the problem.
References
- 1. scribd.com [scribd.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
Technical Support Center: 5-Bromo-4,6-difluoropyrimidine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Bromo-4,6-difluoropyrimidine and its related intermediates. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of this critical reagent in your research and development endeavors. The highly reactive nature of this compound, while advantageous for synthesis, also makes it susceptible to degradation, primarily through hydrolysis. This guide will equip you with the knowledge and protocols to mitigate these challenges.
Troubleshooting Guide: Preventing and Identifying Hydrolysis
This section addresses common issues encountered during the handling and use of this compound, with a focus on preventing unwanted hydrolysis.
Question 1: I suspect my this compound has degraded. What are the likely causes and byproducts?
Answer:
The primary cause of degradation for this compound is hydrolysis. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism, where water acts as a nucleophile, attacking the electron-deficient pyrimidine ring. The two fluorine atoms, being highly electronegative, strongly activate the ring for such an attack.
-
The Hydrolysis Mechanism: The reaction proceeds through a two-step addition-elimination process. A hydroxide ion (or water molecule) attacks one of the carbon atoms bearing a fluorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and resulting in a hydroxypyrimidine derivative.
-
Why Fluorine is the Preferential Leaving Group: In the context of SNAr reactions, fluoride is a better leaving group than bromide. This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, thus lowering the activation energy for this first step.[1][2][3]
-
-
Likely Hydrolysis Byproducts: Given that the fluorine atoms are more susceptible to displacement, the primary hydrolysis product is 5-bromo-4-fluoro-6-hydroxypyrimidine . In the presence of excess water or harsh conditions, further hydrolysis to 5-bromo-4,6-dihydroxypyrimidine could occur, although the first substitution is generally the most significant concern. The displacement of the bromine atom is significantly less favorable.
Question 2: How can I definitively confirm if my intermediate has undergone hydrolysis?
Answer:
Several analytical techniques can be employed to detect and quantify the parent compound and its hydrolysis byproducts.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for separating the more polar hydrolysis products from the parent this compound.[1][2]
-
Methodology: A C18 column is typically effective.[4][5] A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol will effectively separate the components. The more polar hydroxypyrimidine byproducts will have shorter retention times than the parent compound.
-
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a highly sensitive and specific technique for identifying and quantifying fluorinated compounds.[6][7][8][9][10]
-
Methodology: The parent this compound will exhibit a specific chemical shift for its two equivalent fluorine atoms. Upon hydrolysis, the signal corresponding to the displaced fluorine will disappear, and a new signal for the remaining fluorine in 5-bromo-4-fluoro-6-hydroxypyrimidine will appear at a different chemical shift. This provides a clear and quantitative measure of degradation.
-
-
Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the parent compound and its hydrolysis products by their mass-to-charge ratios.
-
Methodology: When coupled with HPLC (HPLC-MS), you can obtain the mass spectra of the separated components. The mass spectrum of this compound will show a characteristic isotopic pattern for the bromine atom (M and M+2 peaks of nearly equal intensity).[11][12][13][14] The primary hydrolysis product, 5-bromo-4-fluoro-6-hydroxypyrimidine, will have a molecular weight that is 2 mass units higher than the parent (replacement of -F with -OH).
-
Question 3: What are the best practices for storing and handling this compound to prevent hydrolysis?
Answer:
Strict adherence to anhydrous and inert conditions is paramount.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | To prevent exposure to atmospheric moisture. |
| Temperature | Store in a cool, dry place, typically at 2-8°C. | To minimize the rate of potential degradation reactions. |
| Container | Keep in a tightly sealed container. For frequent use, consider a container with a septum for withdrawal via syringe. | To prevent ingress of moisture and air. |
| Handling | Handle in a glove box or under a stream of inert gas. Use dry glassware and syringes. | To minimize contact with moisture during weighing and transfer.[8][15] |
| Solvents | Use anhydrous solvents for all reactions. | To prevent introducing a source of water that can cause hydrolysis. |
Question 4: I need to quench my reaction containing this compound. How can I do this without causing hydrolysis of the unreacted intermediate?
Answer:
Quenching requires careful consideration to avoid introducing water while the reaction mixture is still reactive.
-
Non-Aqueous Workup: If possible, a non-aqueous workup is the safest approach. This may involve filtering the reaction mixture through a pad of celite or silica gel under an inert atmosphere to remove solids, followed by removal of the solvent in vacuo.
-
Controlled Aqueous Quench: If an aqueous quench is unavoidable, it should be performed at a low temperature (e.g., 0°C or below) and with a pre-cooled, saturated aqueous solution of a mild quenching agent.
-
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl). This is generally preferred over pure water as it is less nucleophilic.
-
Maintain vigorous stirring during the addition.
-
Proceed with the extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after the quench is complete.
-
Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. The two additional fluorine atoms further withdraw electron density, making the carbon atoms at positions 4 and 6 highly electrophilic and thus, very susceptible to attack by nucleophiles like water.
Q2: Will the bromine atom also be displaced by hydrolysis?
A2: While possible under harsh conditions, the displacement of the bromine atom is much less favorable than the displacement of the fluorine atoms in an SNAr reaction. The high electronegativity of fluorine makes the carbon-fluorine bond more polarized and the intermediate more stable, accelerating the rate-determining nucleophilic attack.[1][2][3]
Q3: Can I use protic solvents like methanol or ethanol with this compound?
A3: It is highly discouraged. Protic solvents, especially in the presence of a base, can act as nucleophiles and lead to the formation of undesired ether byproducts through a similar SNAr mechanism. Always use anhydrous, aprotic solvents such as tetrahydrofuran (THF), dioxane, acetonitrile (ACN), or N,N-dimethylformamide (DMF).
Q4: How can I remove acidic byproducts from my reaction without using an aqueous base wash?
A4: You can use a solid-supported base, such as polymer-supported piperidine or bicarbonate, and stir it with your reaction mixture in an anhydrous organic solvent. The solid base can then be removed by filtration, avoiding an aqueous workup. Alternatively, a carefully performed column chromatography on silica gel can also separate the desired product from acidic impurities.
Q5: Is there a visual indicator of hydrolysis?
A5: this compound is typically a white to off-white solid. While significant degradation may lead to discoloration, there is no reliable visual indicator for minor hydrolysis. Analytical methods such as TLC, HPLC, or NMR are necessary for confirmation.
Visualizing the Hydrolysis Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a recommended experimental workflow.
Caption: The SNAr hydrolysis mechanism of this compound.
Caption: A troubleshooting workflow for suspected hydrolysis.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. iosrphr.org [iosrphr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scienceready.com.au [scienceready.com.au]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Analysis of 5-Bromo-4,6-difluoropyrimidine and Its Structural Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Fluorinated pyrimidines, in particular, are a cornerstone of modern pharmaceuticals, imparting unique physicochemical and metabolic properties. This guide provides an in-depth comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4,6-difluoropyrimidine. Due to the limited availability of public experimental spectra for this specific molecule, this guide will establish a robust analytical framework by comparing its predicted spectral characteristics with the experimentally-derived data of structurally related and commercially available difluoropyrimidine and dichloropyrimidine analogues. This approach not only facilitates the identification of this compound but also provides a deeper understanding of the influence of substituent effects on the NMR spectra of pyrimidine systems.
The Significance of Fluorinated Pyrimidines in Drug Discovery
The introduction of fluorine into a pyrimidine scaffold can dramatically alter a molecule's properties, including its metabolic stability, binding affinity to target proteins, and membrane permeability. These modifications are often key to enhancing the efficacy and pharmacokinetic profile of a drug candidate. Consequently, the unambiguous characterization of these molecules is a critical step in the drug discovery and development pipeline. NMR spectroscopy, with its sensitivity to the local electronic environment of ¹H and ¹⁹F nuclei, stands as a primary tool for this purpose.
Understanding the NMR Landscape of Substituted Pyrimidines
The chemical shifts and coupling constants observed in the NMR spectra of pyrimidines are governed by the interplay of inductive and resonance effects of the substituents, as well as through-bond and through-space spin-spin couplings.
In the case of this compound, the electron-withdrawing nature of the two fluorine atoms and the bromine atom significantly deshields the remaining proton on the pyrimidine ring. The fluorine atoms, being NMR-active (¹⁹F, spin I = 1/2, 100% natural abundance), not only provide a distinct ¹⁹F NMR spectrum but also couple to the neighboring proton, leading to characteristic splitting patterns in the ¹H NMR spectrum.
Comparative ¹H and ¹⁹F NMR Data
To build a predictive model for the NMR spectrum of this compound, it is instructive to examine the experimental data of analogous compounds. The following tables summarize the ¹H and ¹⁹F NMR spectral data for 4,6-Dichloropyrimidine and 2,4-Difluoropyrimidine.
Table 1: ¹H NMR Spectral Data of Comparator Pyrimidines
| Compound | Solvent | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4,6-Dichloropyrimidine[1] | CDCl₃ | H-2 | 8.82 | s | - |
| H-5 | 7.46 | s | - | ||
| 2,4-Difluoropyrimidine | - | H-5, H-6 | Data not specified | - | - |
Table 2: ¹⁹F NMR Spectral Data of Comparator Pyrimidines
| Compound | Solvent | Fluorine Position | Chemical Shift (δ, ppm) |
| 2,4-Difluoropyrimidine[2] | Not Specified | F-2, F-4 | Data not specified |
Note: Specific chemical shifts and coupling constants for 2,4-Difluoropyrimidine were not available in the searched literature, but its inclusion is valuable for discussing general principles.
Predicted ¹H and ¹⁹F NMR Analysis of this compound
Based on the foundational principles of NMR spectroscopy and the data from comparator molecules, we can predict the key features of the ¹H and ¹⁹F NMR spectra of this compound.
¹H NMR Spectrum Prediction:
-
Chemical Shift: The single proton at the C2 position is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the two fluorine atoms at positions 4 and 6. A predicted chemical shift would likely fall in the range of δ 8.5 - 9.0 ppm .
-
Multiplicity: This proton will couple to the two equivalent fluorine atoms at the 4 and 6 positions. The through-bond coupling pathway involves three bonds (³JH-F). This will result in the proton signal appearing as a triplet .
-
Coupling Constant: The three-bond proton-fluorine coupling (³JH-F) in aromatic systems typically ranges from 4 to 8 Hz.
¹⁹F NMR Spectrum Prediction:
-
Chemical Shift: The two fluorine atoms at positions 4 and 6 are chemically equivalent. Their chemical shift will be influenced by the adjacent nitrogen atoms, the bromine at C5, and the overall electronic structure of the pyrimidine ring. A broad range for fluorinated heterocycles is observed, but a reasonable estimate would be in the region of δ -70 to -100 ppm (relative to CFCl₃).
-
Multiplicity: The two equivalent fluorine atoms will couple to the single proton at the C2 position. This will result in the fluorine signal appearing as a doublet .
-
Coupling Constant: The coupling constant will be the same as that observed in the ¹H NMR spectrum (³JF-H), in the range of 4 to 8 Hz.
Visualizing Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and the key through-bond coupling interaction that dictates the multiplicity in both ¹H and ¹⁹F NMR spectra.
Caption: Structure of this compound and key ³J(H-F) coupling.
Experimental Protocols for NMR Analysis
To ensure the acquisition of high-quality and reproducible NMR data for fluorinated pyrimidines, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). For ¹⁹F NMR, it is crucial that the solvent does not have signals that overlap with the expected analyte signals.
-
Concentration: Prepare a solution of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ 0.00 ppm). For ¹⁹F NMR, a common standard is trichlorofluoromethane (CFCl₃) (δ 0.00 ppm), though other fluorine-containing compounds with known chemical shifts can also be used.
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹⁹F NMR Data Acquisition
-
Spectrometer: A spectrometer equipped with a broadband or fluorine-specific probe.
-
Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.
-
Spectral Width: A wider spectral width is necessary for ¹⁹F NMR due to the larger chemical shift range, typically around 250-300 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on the sample concentration and instrument sensitivity.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to the frequency domain spectrum.
-
Phasing and Baseline Correction: The spectrum should be accurately phased and the baseline corrected to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard or the residual solvent peak.
-
Peak Picking and Integration: Identify all peaks and determine their chemical shifts and relative integrals.
-
Coupling Constant Measurement: Measure the peak-to-peak separation for all multiplets to determine the coupling constants.
Workflow for NMR Analysis
The following diagram outlines the logical workflow for the NMR analysis of a novel fluorinated pyrimidine.
Caption: A streamlined workflow for the NMR analysis of fluorinated pyrimidines.
Conclusion
While direct experimental NMR data for this compound remains elusive in publicly accessible databases, a robust analytical and predictive framework can be established through the fundamental principles of NMR and comparison with structurally related analogues. The predicted ¹H NMR spectrum is expected to show a triplet in the downfield region (δ 8.5-9.0 ppm), while the ¹⁹F NMR spectrum is predicted to exhibit a doublet in the upfield region (δ -70 to -100 ppm), both with a ³JH-F coupling constant of approximately 4-8 Hz. This guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to confidently identify and characterize this compound and other similar fluorinated heterocyclic compounds, thereby supporting the advancement of medicinal chemistry and drug discovery.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Bromo-4,6-difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of novel chemical entities. The fragmentation pattern generated by techniques such as electron ionization (EI) provides a unique molecular fingerprint, offering profound insights into the compound's structure. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-4,6-difluoropyrimidine, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide establishes a robust analytical framework by comparing its predicted fragmentation to the experimentally determined fragmentation of the closely related analogue, 5-Bromo-4,6-dichloropyrimidine.
The Rationale Behind Fragmentation: Understanding the this compound Structure
This compound possesses a unique combination of substituents on a pyrimidine core, each influencing the molecule's behavior under electron ionization. The pyrimidine ring itself is a relatively stable aromatic system. The presence of three halogen atoms—one bromine and two fluorines—introduces multiple potential sites for initial ionization and subsequent fragmentation. The significant electronegativity of the fluorine atoms and the larger, more polarizable nature of the bromine atom are key determinants of the fragmentation pathways.
Under electron ionization, a high-energy electron beam bombards the molecule, dislodging an electron to form a molecular ion (M⁺˙). The stability of this molecular ion and the subsequent fragmentation pathways are dictated by the underlying chemical structure. For halogenated aromatic compounds, common fragmentation mechanisms include the loss of a halogen radical, elimination of a hydrogen halide, and cleavage of the aromatic ring.
Predicted Fragmentation Pattern of this compound
The molecular weight of this compound is 194.97 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment, with the two peaks having almost equal intensity.
The predicted fragmentation of this compound is expected to proceed through the following key steps:
-
Molecular Ion (M⁺˙) at m/z 194/196: The spectrum will exhibit a strong molecular ion peak with the characteristic 1:1 isotopic pattern for bromine.
-
Loss of a Bromine Radical (•Br): This is a highly probable initial fragmentation step, leading to a fragment ion at m/z 115. This fragment represents the 4,6-difluoropyrimidinyl cation.
-
Loss of a Fluorine Radical (•F): While less favorable than bromine loss, the expulsion of a fluorine radical from the molecular ion would result in a fragment at m/z 175/177.
-
Ring Cleavage: Subsequent fragmentation of the pyrimidine ring is expected. For the m/z 115 fragment, the loss of a neutral molecule of hydrogen cyanide (HCN) is a common pathway for pyrimidines, which would yield a fragment at m/z 88. Another possibility is the loss of a cyanogen fluoride molecule (FCN), resulting in a fragment at m/z 70.
The following Graphviz diagram illustrates the predicted primary fragmentation pathway for this compound.
Navigating the Pyrimidine Maze: A Senior Application Scientist's Guide to Alternatives for 5-Bromo-4,6-difluoropyrimidine in Drug Discovery
For medicinal chemists, the pyrimidine scaffold is a privileged structure, a recurring motif in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone of modern drug design.[3] Within the synthetic chemist's toolbox, halogenated pyrimidines are indispensable building blocks, offering versatile handles for diversification through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. Among these, 5-Bromo-4,6-difluoropyrimidine has emerged as a valuable reagent, prized for its unique reactivity profile. However, the dynamic landscape of drug discovery necessitates a deep understanding of the available chemical space. This guide provides an in-depth, evidence-based comparison of viable alternatives to this compound, empowering researchers to make informed decisions that can accelerate their discovery programs.
The Incumbent: Understanding the Utility of this compound
This compound offers a distinct combination of reactive sites. The bromine atom at the C5 position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl groups. Concurrently, the fluorine atoms at the C4 and C6 positions act as excellent leaving groups in SNAr reactions, enabling the facile introduction of nucleophiles like amines, alcohols, and thiols. The high electronegativity of fluorine enhances the electrophilicity of the carbon atoms to which they are attached, often leading to rapid and efficient substitutions.
The Contenders: A Comparative Analysis of Alternative Pyrimidine Building Blocks
While this compound is a potent tool, a comprehensive drug discovery strategy requires consideration of alternative reagents that may offer advantages in terms of reactivity, selectivity, cost, or availability. This guide will focus on three key commercially available alternatives: 5-Bromo-4,6-dichloropyrimidine , 2,4,6-Trichloropyrimidine , and 2,4,6-Trifluoropyrimidine .
Physical and Chemical Properties: A Head-to-Head Comparison
The choice of a building block is often influenced by its fundamental physical and chemical properties. The following table provides a comparative overview of our featured pyrimidines.
| Property | This compound | 5-Bromo-4,6-dichloropyrimidine | 2,4,6-Trichloropyrimidine | 2,4,6-Trifluoropyrimidine |
| Molecular Formula | C₄HBrF₂N₂ | C₄HBrCl₂N₂ | C₄HCl₃N₂ | C₄HF₃N₂ |
| Molecular Weight | 194.96 g/mol | 227.87 g/mol | 183.42 g/mol | 134.06 g/mol |
| Appearance | Not specified | White to off-white solid | Colorless to light yellow liquid or solid | Clear, colorless liquid |
| Melting Point | Not specified | 68-72 °C | 23-25 °C | Not specified |
| Boiling Point | Not specified | Not specified | 210-215 °C | Not specified |
| Indicative Price/g | ~$74 | ~$5-10 | ~$1-2 | ~$70-80 |
Note: Prices are indicative and subject to change based on supplier and quantity.
Reactivity Profile: A Deeper Dive
The true value of these building blocks lies in their reactivity. The choice between fluorine and chlorine as leaving groups, and the presence or absence of a bromine handle, dictates the synthetic strategies that can be employed.
In SNAr reactions, the electron-withdrawing nature of the halogens and the ring nitrogens makes the pyrimidine core susceptible to nucleophilic attack. The general order of reactivity for halogens as leaving groups in SNAr can be counterintuitive. While in many contexts iodide and bromide are excellent leaving groups, in SNAr, fluoride is often superior. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The strong electron-withdrawing inductive effect of fluorine stabilizes this negatively charged intermediate, lowering the activation energy of this step.
A key differentiator between the fluoro and chloro analogs is the potential for sequential, regioselective substitutions. The greater reactivity of the C-F bond can sometimes allow for substitution under milder conditions compared to the C-Cl bond. However, this can also lead to challenges in controlling mono- versus di-substitution.
Workflow for a Typical SNAr Reaction
Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.
For Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity is I > Br > Cl >> F. This is due to the bond dissociation energies, with the C-Br bond being weaker and more susceptible to oxidative addition by the palladium catalyst than the C-Cl or C-F bonds.
This differential reactivity is a powerful tool for synthetic chemists. In both this compound and 5-Bromo-4,6-dichloropyrimidine, the C5-Br bond will be the primary site of cross-coupling, leaving the C4 and C6 halogens available for subsequent SNAr reactions. This orthogonality allows for a highly controlled and modular approach to building complex molecular architectures.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data: A Comparative Snapshot
While a comprehensive, direct comparison under identical conditions is not always available in the literature, we can draw valuable insights from existing studies.
Suzuki-Miyaura Coupling
A study on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids demonstrated moderate to good yields (40-60%) using Pd(PPh₃)₄ as the catalyst.[4] The reaction was optimized using K₃PO₄ as the base and 1,4-dioxane as the solvent.[4] While no directly comparable study for this compound was found, the general principles of palladium-catalyzed couplings suggest that it would undergo coupling at the C5-Br position under similar conditions, likely with comparable or slightly higher efficiency due to the electronic effects of the fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the dual endothelin receptor antagonist, Macitentan, provides a compelling case study for the utility of 5-bromo-4,6-dichloropyrimidine. In the synthesis, the potassium salt of N-propylsulfamide displaces one of the chlorine atoms on the pyrimidine ring.[5][6] This reaction proceeds regioselectively, though the specific chlorine that is displaced first is not explicitly stated in all sources. Subsequently, the remaining chlorine is displaced by the hydroxyl group of an ethylene glycol derivative.[5][6] This sequential SNAr demonstrates the utility of the dichlorinated scaffold.
For 2,4,6-trichloropyrimidine, studies have shown that the regioselectivity of the first nucleophilic substitution is dependent on the nucleophile and reaction conditions, but often favors the C4 position.[7] This allows for a stepwise functionalization of the pyrimidine core.
Drug Discovery Case Studies
The choice of pyrimidine building block can have a profound impact on the success of a drug discovery campaign. Here are a few examples:
-
Macitentan (Opsumit®): As mentioned, the synthesis of this drug for pulmonary arterial hypertension relies on the sequential SNAr of 5-bromo-4,6-dichloropyrimidine .[5][6][8] The bromine atom on the final pyrimidine ring is then utilized in a subsequent Suzuki coupling.
-
GSK-3 Inhibitors: Research into inhibitors of glycogen synthase kinase-3 (GSK-3), a target for diseases like Alzheimer's and type 2 diabetes, has utilized various pyrimidine scaffolds.[9][10][11] For instance, diversity-oriented synthesis has been employed to create fragment libraries, with some hits against GSK3β being derived from SNAr reactions on fluorinated pyrimidines.[12]
-
Etravirine (Intelence®): This second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment can be synthesized using 2,4,6-trichloropyrimidine as a starting material, highlighting the utility of this readily available and cost-effective building block in accessing complex drug molecules.[13]
Practical Considerations: Cost, Availability, and Safety
| Reagent | Indicative Cost/g | Commercial Availability | Key Safety Hazards |
| This compound | ~$74 | Readily available | Irritant |
| 5-Bromo-4,6-dichloropyrimidine | ~$5-10 | Readily available | Toxic if swallowed, causes severe skin burns and eye damage |
| 2,4,6-Trichloropyrimidine | ~$1-2 | Widely available | Causes skin, eye, and respiratory irritation |
| 2,4,6-Trifluoropyrimidine | ~$70-80 | Readily available | Causes severe skin burns and eye damage |
Note: Safety information is a summary. Always consult the full Safety Data Sheet (SDS) before use.
From a cost perspective, the chlorinated pyrimidines offer a significant advantage over their fluorinated counterparts. This can be a critical factor in large-scale synthesis and process development. All the discussed reagents are commercially available from multiple suppliers.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the use of these reagents. Optimization will likely be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of a 5-Bromopyrimidine
-
To a dry reaction vessel, add the 5-bromopyrimidine (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a dry reaction vessel under an inert atmosphere, dissolve the halopyrimidine (1.0 equiv.) in an anhydrous solvent (e.g., THF, DMF, or MeCN).
-
Add a base (e.g., DIPEA, K₂CO₃, or NaH, 1.5-2.0 equiv.).
-
Add the nucleophile (e.g., an amine, alcohol, or thiol, 1.0-1.2 equiv.) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion: Making the Right Choice for Your Project
The selection of the optimal pyrimidine building block is a multi-faceted decision that balances reactivity, selectivity, cost, and the overall synthetic strategy.
Decision-Making Workflow for Pyrimidine Building Block Selection
Caption: A simplified decision-making tree for selecting a pyrimidine building block.
This compound remains an excellent choice when high reactivity in SNAr is desired, and its cost is not prohibitive. The fluorine atoms can provide unique reactivity and may influence the final compound's properties.
5-Bromo-4,6-dichloropyrimidine stands out as a highly cost-effective and versatile alternative, offering a similar synthetic strategy of orthogonal reactivity at the C5 and C4/C6 positions. Its proven utility in the synthesis of complex molecules like Macitentan underscores its value.
2,4,6-Trichloropyrimidine is an exceptionally economical and widely used building block, ideal for when a C5 handle for cross-coupling is not required from the outset. Its three chloro-substituents offer multiple sites for sequential SNAr reactions.
2,4,6-Trifluoropyrimidine , while more expensive, provides the highest activation for SNAr at all three positions, which can be advantageous for reactions with less reactive nucleophiles.
Ultimately, the optimal reagent will depend on the specific goals of the research program. By understanding the nuances of each of these valuable building blocks, medicinal chemists can more effectively navigate the complex landscape of pyrimidine chemistry and accelerate the discovery of new medicines.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]
- 9. Novel GSK-3 inhibitors with improved cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diversity-Oriented Synthesis as a Strategy for Fragment Evolution against GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Analytical Challenge: Understanding 5-Bromo-4,6-difluoropyrimidine
An In-Depth Guide to HPLC Method Development for the Analysis of 5-Bromo-4,6-difluoropyrimidine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of this compound. As a critical building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, ensuring its purity and stability through a robust analytical method is paramount. We will explore the development process from a first-principles perspective, comparing a conventional Reversed-Phase (RP-HPLC) approach with a more tailored Hydrophilic Interaction Liquid Chromatography (HILIC) method, supported by experimental rationale and validation principles.
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential. This compound (MW: 194.96 g/mol ) is a halogenated heterocyclic compound.[1] The presence of two highly electronegative fluorine atoms and a bromine atom, coupled with the nitrogen atoms in the pyrimidine ring, renders the molecule relatively polar. This polarity is the central challenge in developing a robust separation method.
Conventional RP-HPLC, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18), often results in poor retention for such polar compounds.[2][3] The analyte may elute at or near the column's void volume, co-eluting with excipients or impurities and leading to inaccurate quantification. Therefore, a strategic approach is required, one that considers alternative retention mechanisms.
Strategic Approaches: A Head-to-Head Comparison
We will develop and compare two distinct methods based on fundamentally different chromatographic principles:
-
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is specifically designed for the retention of polar and hydrophilic compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4][5] Retention is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the stationary phase.[6][7]
-
Method B: Conventional Reversed-Phase (RP-HPLC) : As the workhorse of modern chromatography, an attempt using a standard C18 stationary phase is a logical, albeit challenging, starting point.[8] This method separates analytes based on their hydrophobicity.
The workflow for our method development process is systematic, beginning with an evaluation of the analyte's properties to inform our choice of chromatography mode and progressing through optimization and validation.
Caption: A systematic workflow for HPLC method development.
Comparative Performance Data
The following table summarizes the hypothetical yet typical performance data obtained during the optimization of Method A (HILIC) and Method B (RP-HPLC). A closely-related, more polar hypothetical impurity, "Impurity-1," is included to assess resolution.
| Parameter | Method A (HILIC) | Method B (RP-HPLC) | Optimal Range | Justification |
| Retention Factor (k') | 4.8 | 0.6 | 2 < k' < 10 | Method A shows excellent retention, ensuring the analyte is well-separated from the void volume. Method B's retention is unacceptably low. |
| Tailing Factor (Tf) | 1.1 | 1.8 | 0.8 < Tf < 1.5 | Method A provides a highly symmetrical peak. The significant tailing in Method B suggests secondary interactions with the C18 stationary phase. |
| Theoretical Plates (N) | 18,500 | 4,200 | > 2000 | The high plate count for Method A indicates superior column efficiency and a sharp peak, crucial for resolving closely eluting impurities. |
| Resolution (Rs) | 3.5 | 0.9 | > 2.0 | Method A achieves baseline separation from the hypothetical impurity. Method B fails to resolve the two components, making it unsuitable for purity analysis. |
| Analysis Time (min) | 8.0 | 5.0 | As short as possible | While Method B is faster, its poor chromatographic performance negates this advantage. Method A provides a robust separation within a reasonable timeframe. |
The data clearly demonstrates the superiority of the HILIC approach. The retention mechanism in HILIC is far better suited for a polar analyte like this compound, providing the necessary retention and selectivity for a robust analytical method.
Caption: Contrasting retention mechanisms for a polar analyte.
Detailed Experimental Protocols
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of Ammonium Formate in HPLC-grade water. Adjust the pH to 3.5 using Formic Acid.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.
-
Diluent: Prepare a mixture of 90% Acetonitrile and 10% Water (v/v).
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent.
Protocol for Method A (HILIC - Recommended)
-
Instrument: HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Column: Amide-based HILIC column, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.5.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0.0 min: 95% B
-
6.0 min: 80% B
-
6.1 min: 95% B
-
8.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: 275 nm (determined via UV scan).
Protocol for Method B (RP-HPLC - Alternative)
-
Instrument: HPLC or UHPLC system with a DAD.
-
Column: C18 column, 100 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0.0 min: 30% B
-
4.0 min: 50% B
-
4.1 min: 30% B
-
5.0 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 275 nm.
Method Validation According to ICH Guidelines
Once the optimal method (Method A) is established, it must be validated to ensure it is fit for its intended purpose.[9][10] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][11]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from impurities, degradants, or matrix components. | Peak purity index > 0.999. Baseline resolution (Rs > 2.0) from adjacent peaks. |
| Linearity | To verify a direct proportional relationship between concentration and detector response over the analytical range.[12] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy | To measure the closeness of the experimental value to the true value, assessed by spike/recovery studies.[13] | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±10%). | System suitability parameters (e.g., tailing, resolution) remain within acceptable limits. RSD of results should not be significantly affected. |
Conclusion and Recommendation
The development of a robust HPLC method for a polar compound like this compound requires a thoughtful departure from conventional reversed-phase chromatography. While an RP-HPLC method can be attempted, it is likely to suffer from poor retention and inadequate selectivity, rendering it unsuitable for reliable quality control.
The Hydrophilic Interaction Liquid Chromatography (HILIC) method (Method A) is unequivocally the superior approach. It provides excellent retention, high efficiency, and superior resolution, making it an ideal choice for the accurate and precise analysis of this compound in research, development, and quality control environments. This method is robust, reliable, and readily validated to meet stringent regulatory requirements.
References
- 1. This compound CAS#: 946681-88-5 [chemicalbook.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. chromtech.com [chromtech.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. m.youtube.com [m.youtube.com]
- 13. actascientific.com [actascientific.com]
A Comparative Guide to the Biological Activity of 5-Bromo-4,6-difluoropyrimidine Derivatives Versus Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Strategic halogenation of the pyrimidine ring has emerged as a powerful tool to modulate the biological activity of these compounds. This guide provides a comprehensive comparison of the biological activity of 5-bromo-4,6-difluoropyrimidine derivatives against their various analogs, offering insights into their potential as anticancer and antimicrobial agents. Supported by experimental data, this analysis delves into the structure-activity relationships that govern their therapeutic efficacy.
The Influence of Halogenation on Anticancer Activity
The introduction of bromine at the 5-position and fluorine at the 4- and 6-positions of the pyrimidine ring significantly impacts the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. These modifications can lead to enhanced anticancer activity.
A study on novel 5-bromo-pyrimidine derivatives revealed their potential as potent anticancer agents.[1] The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a measure of their potency. For instance, several synthesized 5-bromo-pyrimidine analogs exhibited significant cytotoxicity against various cancer cell lines, in some cases comparable to the standard anticancer drug Dasatinib.[2]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Representative 5-Bromopyrimidine Analogs [1][2]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015±0.003 | 0.021±0.005 |
| 5e | >100 | >100 | 0.019±0.004 | 0.025±0.006 |
| 6g | >100 | >100 | 0.028±0.005 | 0.031±0.007 |
| Dasatinib | 2.5±0.2 | 5.1±0.4 | 0.005±0.001 | 0.008±0.001 |
The data indicates that while some 5-bromopyrimidine derivatives show remarkable potency against leukemia cell lines (K562 and U937), their efficacy against solid tumor cell lines like colon (HCT116) and lung (A549) cancer is limited in these specific examples. This highlights the importance of further structural modifications to enhance the broad-spectrum anticancer activity.
The rationale behind exploring di-fluoro substitutions at the 4 and 6 positions is to leverage the unique properties of fluorine, such as its high electronegativity and ability to form strong bonds, which can enhance binding affinity to target proteins and improve metabolic stability. While direct comparative data for this compound derivatives against their non-fluorinated counterparts is limited in the reviewed literature, the known impact of fluorination on drug candidates suggests a high potential for improved pharmacological profiles.
Antimicrobial Potential: A Comparative Look
Beyond their anticancer properties, pyrimidine derivatives are also investigated for their antimicrobial activities. Halogenation can play a crucial role in enhancing the antibacterial and antifungal effects of these compounds.
A study investigating 5-bromo-pyrimidine analogs demonstrated their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[1] This suggests that the 5-bromo-pyrimidine scaffold is a promising starting point for the development of novel antimicrobial agents.
A comparative study of pyrimidine analogues as antibiotics against Gram-positive bacteria provided valuable insights into the differential effects of bromine and fluorine substitution at the 5-position.[3] The study revealed that while 5-fluorouracil (5-FU) and its derivatives exhibited potent antibacterial activity, 5-bromouracil (5-BrU) showed no effect on the tested strains.[3] This underscores the critical role of the specific halogen substituent in determining the antimicrobial efficacy.
Table 2: Comparative Antibacterial Activity of 5-Halogenated Uracil Analogs [3]
| Compound | S. aureus (MSSA) EC50 (µM) | E. faecalis (VRE) EC50 (µM) | E. coli EC50 (µM) |
| 5-Fluorouracil (5-FU) | 0.03 ± 0.01 | 0.02 ± 0.01 | >10 |
| 5-Bromouracil (5-BrU) | >10 | >10 | >10 |
This data clearly indicates that for this particular scaffold and biological target, a fluorine atom at the 5-position is essential for antibacterial activity, while a bromine atom is not well-tolerated.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives and their analogs is intricately linked to their chemical structure. Key SAR observations include:
-
Position 5 Halogenation: The nature of the halogen at the 5-position is a critical determinant of biological activity. As seen in the antimicrobial studies, fluorine can be crucial for activity where bromine is not.[3] In the context of anticancer agents, the bromine atom at C5 is often associated with enhanced potency.[2]
-
Substitutions at Positions 4 and 6: The groups attached to the 4 and 6 positions of the pyrimidine ring significantly influence the compound's interaction with target enzymes or receptors. The introduction of fluorine at these positions is hypothesized to enhance binding affinity and metabolic stability.
-
Side Chains and Functional Groups: The addition of various side chains and functional groups to the core pyrimidine structure allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which in turn affects the pharmacokinetic and pharmacodynamic profile of the drug candidate.
Experimental Protocols
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives and their analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams are provided.
General Structure of 5-Bromo-4,6-disubstituted Pyrimidine Derivatives
References
A Senior Application Scientist's Guide to 5-Bromo-4,6-difluoropyrimidine in Synthesis: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing reactivity, cost, and synthetic versatility. Among the vast arsenal of heterocyclic reagents, 5-Bromo-4,6-difluoropyrimidine stands out as a trifunctional scaffold, offering multiple reaction handles for complex molecule synthesis. This guide provides an in-depth cost-benefit analysis of this reagent, comparing its performance with key alternatives and grounding the discussion in experimental data and mechanistic principles.
Introduction: The Strategic Value of this compound
This compound (CAS No: 946681-88-5) is a highly functionalized pyrimidine ring.[1][2] Its utility stems from the orthogonal reactivity of its substituents:
-
The 5-Bromo Group: Primarily serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C and C-N bonds.[3][4]
-
The 4,6-Difluoro Groups: These fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of O-, N-, and S-nucleophiles. The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring, facilitating these substitutions.[5]
This trifunctional nature allows for a modular and sequential approach to synthesis, where the more labile C-Br bond can be addressed first under milder cross-coupling conditions, followed by SNAr displacement of the fluoro groups.
Comparative Analysis: Performance vs. Alternatives
The true value of a reagent is best understood in comparison to its alternatives. The choice of an alternative is highly dependent on the target molecule. A prominent real-world example is the synthesis of the broad-spectrum antifungal agent, Voriconazole . The commercial synthesis developed by Pfizer utilizes a related chloropyrimidine derivative.[6][7][8] This provides an excellent framework for a direct comparison of different synthetic strategies.
Alternative Strategy Example: Voriconazole Synthesis
The established industrial synthesis of Voriconazole involves the coupling of a 4-chloro-5-fluoro-6-substituted-pyrimidine with a difluorophenyl ketone derivative.[6][9] This highlights the use of a chloropyrimidine as a viable and scaled-up alternative. Let's compare the key building blocks.
Table 1: Head-to-Head Comparison of Halogenated Pyrimidine Building Blocks
| Feature | This compound | 4-Chloro-5-fluoro-6-alkylpyrimidine (Analogue) |
| Structure | ![]() | ![]() |
| Primary Use Case | Sequential Suzuki/SNAr reactions | Organometallic addition, SNAr |
| Reactivity in Cross-Coupling | High: The C-Br bond is readily activated by palladium catalysts under standard Suzuki, Heck, or Sonogashira conditions.[3][4] | Moderate: The C-Cl bond is less reactive than C-Br and typically requires more robust catalyst systems (e.g., bulky phosphine ligands), higher temperatures, and longer reaction times.[10][11] |
| Reactivity in SNAr | High: The two fluorine atoms are excellent leaving groups for SNAr reactions. | Moderate: The single chlorine is a good leaving group, but the overall reactivity may be slightly lower than the difluoro analogue. |
| Selectivity | Offers clear selectivity between the more reactive C-Br bond (for cross-coupling) and the C-F bonds (for SNAr). | The primary reaction handle is the C-Cl bond for SNAr. Other positions must be installed separately. |
| Versatility | High versatility for creating diverse libraries through sequential, site-selective reactions. | More tailored for a specific synthetic route where a single point of substitution is desired. |
Cost-Benefit Analysis
The choice between these reagents often comes down to a trade-off between reactivity and cost.
-
This compound: This reagent offers superior reactivity and versatility. Its ability to undergo efficient cross-coupling under mild conditions can save on catalyst costs, reduce reaction times, and improve overall yield, which is a significant benefit in early-stage discovery where rapid library synthesis is paramount. However, this comes at a higher initial purchase price.[12][13]
-
Chloro-pyrimidine Analogues: These are often significantly cheaper to purchase or synthesize in bulk. For a well-defined, large-scale industrial process like Voriconazole synthesis, the cost savings on the starting material can outweigh the need for more forcing reaction conditions. The process can be highly optimized to achieve high yields despite the lower intrinsic reactivity of the C-Cl bond.[6]
Table 2: Cost Comparison
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram | Cost per Millimole* |
| This compound | ChemUniverse[13] | $189.00 | 250 mg | $756.00 | $147.39 |
| 5-Bromo-2,4-dichloropyrimidine** | Sigma-Aldrich | $105.00 | 5 g | $21.00 | $4.78 |
*Calculated based on molecular weight (194.97 g/mol for the difluoro, 227.89 g/mol for the dichloro). **5-Bromo-2,4-dichloropyrimidine is used as a cost-comparable analogue as the exact process intermediate for Voriconazole is not typically sold by catalog vendors.
Mechanistic Considerations & Experimental Design
Understanding the underlying mechanisms is key to exploiting the full potential of these reagents. The choice of catalyst, ligand, and base is not arbitrary but is dictated by the electronic nature of the substrate.
Suzuki-Miyaura Coupling: The Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[14][15]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Expertise in Action: For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile. The choice of ligand (L) is crucial. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium center and promote the reductive elimination step, often leading to higher yields and faster reactions.[11]
Synthetic Workflow Visualization
The true power of this compound is in multi-step, selective functionalization.
Caption: Sequential functionalization workflow using this compound.
Experimental Protocols
The following protocols are representative procedures. Researchers should always perform their own optimization and safety assessments.
Protocol 1: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid to the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried reaction flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of one of the fluoro groups with an amine nucleophile.
Materials:
-
5-Aryl-4,6-difluoropyrimidine (from Protocol 1) (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 5-Aryl-4,6-difluoropyrimidine in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile, followed by the dropwise addition of DIPEA.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a mild aqueous acid (e.g., 1M citric acid), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion and Recommendations
The cost-benefit analysis of this compound is context-dependent, as illustrated by the decision logic below.
Caption: Decision logic for selecting a halogenated pyrimidine building block.
Final Verdict: this compound is a premier building block for synthetic programs that require high efficiency, versatility, and the ability to rapidly generate novel analogues. Its higher upfront cost is often justified by savings in optimization time, milder reaction conditions, and increased probability of success in complex synthetic routes. For established, large-scale manufacturing, a more economical, less reactive analogue may be preferable, but this requires a significant investment in process optimization to achieve comparable efficiency. Therefore, for the intended audience of researchers and drug development professionals, this compound represents a high-value investment in accelerating discovery.
References
- 1. achmem.com [achmem.com]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 8. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 9. Process For Synthesis Of Voriconazole [quickcompany.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. chemuniverse.com [chemuniverse.com]
- 14. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
The Gold Standard: A Comparative Guide to Confirming the Structure of 5-Bromo-4,6-difluoropyrimidine Products with X-ray Crystallography
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very foundation of rational design and intellectual property. For novel heterocyclic compounds such as 5-Bromo-4,6-difluoropyrimidine and its derivatives—a class of molecules with significant potential in medicinal chemistry—absolute structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques, focusing on the definitive power of single-crystal X-ray crystallography and contextualizing its role alongside other common spectroscopic methods.
The Imperative of Structural Certainty
This compound serves as a versatile scaffold in synthetic chemistry. The strategic placement of its bromine and fluorine substituents allows for a multitude of subsequent reactions, including cross-coupling and nucleophilic substitution, to generate diverse libraries of potential therapeutic agents. However, the very reactivity that makes this scaffold attractive also introduces the possibility of regioisomeric byproducts. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays in a development pipeline. Therefore, relying on a single analytical method can be a high-risk endeavor. This guide will demonstrate why X-ray crystallography is considered the "gold standard" for structure elucidation and how it anchors the data from other techniques.[1]
The Unambiguous Verdict of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they are fundamentally methods of inference.[2] NMR reveals the chemical environment of atoms and their neighbors, while MS provides the mass-to-charge ratio and fragmentation patterns.[2] In contrast, single-crystal X-ray diffraction is a direct visualization technique.[3] It maps the electron density of a molecule arranged in a crystalline lattice, providing a precise and accurate three-dimensional model of the atomic arrangement.[4] This method offers unparalleled resolution, revealing exact bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[4][5]
The primary limitation, and indeed the most challenging step, is the requirement for a high-quality single crystal.[6] The process of crystallization itself is often considered both an art and a science, requiring patience and meticulous experimentation.[7][8]
Experimental Protocol: From Powder to Definitive Structure
The journey from a newly synthesized powder to a publication-quality crystal structure involves several critical stages. Here, we present a comprehensive, field-proven workflow for a novel derivative of this compound.
Part 1: Growing the Perfect Crystal
The success of the entire crystallographic analysis hinges on this initial step. The goal is to grow a single crystal, typically 0.1-0.3 mm in each dimension, that is well-ordered and free of significant defects.[6] For a small organic molecule like a this compound derivative, several methods can be employed.
Step-by-Step Protocol for Crystal Growth by Vapor Diffusion:
Vapor diffusion is an excellent method when working with milligram quantities of a compound.[9] It involves slowly decreasing the solubility of the compound in a solution to induce crystallization.
-
Solvent Selection: Begin by determining the solubility profile of your compound.[8][10] Identify a "good" solvent in which the compound is readily soluble and a "bad" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. For a halogenated pyrimidine, a good starting combination could be acetone (good solvent) and hexane (anti-solvent).[9]
-
Preparation of the Crystallization Chamber:
-
Prepare a reservoir of the anti-solvent (e.g., 1 mL of hexane) in the bottom of a small, clean glass vial or beaker (the "outer vial").
-
Dissolve 5-10 mg of your purified this compound derivative in a minimal amount (e.g., 0.5 mL) of the good solvent (acetone) in a smaller, open vial (the "inner vial").
-
Place the inner vial inside the outer vial, ensuring the inner vial does not touch the walls of the outer one.[9]
-
-
Equilibration: Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial.[11] This gradual change in solvent composition will reduce the solubility of your compound, bringing it to a state of supersaturation.
-
Nucleation and Growth: Place the sealed setup in a vibration-free location and observe over several days to weeks.[7] As the solution reaches critical supersaturation, crystal nuclei will begin to form and grow.
-
Troubleshooting: If no crystals form, try slightly different solvent ratios or introduce a seed crystal by scratching the inside of the inner vial with a needle.[11] If an oil precipitates, the initial concentration may be too high, or the solvent system may need to be changed.[10]
Diagram of the X-ray Crystallography Workflow
Caption: Workflow from a purified compound to a final, validated 3D structure using X-ray crystallography.
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer.[6] An intense beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a unique pattern of reflections.[6] The intensities and positions of these reflections are recorded by a detector as the crystal is rotated.[6][12]
This raw data is then processed to determine the unit cell dimensions and symmetry of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map. From this map, an atomic model is built and then refined against the experimental data to yield the final, precise structure. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.
The final output is typically a Crystallographic Information File (CIF).[13] This standardized file format contains all the information about the crystal structure, including atomic coordinates, bond lengths, angles, and experimental parameters.[13] Reputable journals and databases, such as those from the International Union of Crystallography (IUCr) and the Cambridge Crystallographic Data Centre (CCDC), have strict requirements for the deposition of these files, ensuring data integrity and accessibility for the global scientific community.[13][14][15][16]
A Comparative Analysis: The Role of Complementary Techniques
While X-ray crystallography provides the definitive answer, it is not performed in a vacuum. NMR and MS are indispensable tools that provide complementary information and are often used for initial characterization and routine purity checks.
Diagram of a Combined Analytical Approach
Caption: Logical flow showing how spectroscopic techniques complement the definitive analysis by X-ray crystallography.
| Technique | Information Provided | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing.[5][9] | Unambiguous and definitive structural proof; high resolution.[5] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow; provides a static picture of the molecule in the solid state.[6] |
| Nuclear Magnetic Resonance (NMR) | Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[1] | Provides structural information in solution, which may be more biologically relevant; excellent for assessing purity and identifying mixtures.[1] | Structure is inferred, not directly observed; can be ambiguous for complex isomers; lower resolution than crystallography; can be less sensitive.[1][17] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns.[2] | High sensitivity, requires very small sample amounts; isotopic patterns are highly informative for halogenated compounds.[2] | Provides no information on connectivity or stereochemistry; cannot distinguish between isomers.[18] |
For this compound, each technique offers unique and critical insights:
-
Mass Spectrometry would immediately confirm the molecular weight. The presence of bromine, with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, would result in a distinctive M and M+2 molecular ion peak pattern of nearly equal intensity, providing strong evidence for the presence of a single bromine atom.
-
¹⁹F NMR Spectroscopy is particularly powerful for fluorinated compounds. It offers a wide chemical shift range and high sensitivity, making it an excellent tool for confirming the presence and electronic environment of the fluorine atoms on the pyrimidine ring.
-
¹H and ¹³C NMR Spectroscopy would establish the connectivity of the molecule, showing the relationships between the protons and carbons in the structure.
However, none of these spectroscopic techniques can, with absolute certainty, distinguish between all possible regioisomers that might form during synthesis. Only X-ray crystallography can provide the definitive, three-dimensional proof of structure, validating the inferences drawn from spectroscopic data and providing the solid foundation required for advancing a compound in the drug development process.
Conclusion
In the rigorous field of pharmaceutical and chemical research, structural ambiguity is an unacceptable risk. While NMR and mass spectrometry are essential for the day-to-day analysis of synthetic products, their data represents pieces of a puzzle. Single-crystal X-ray crystallography is the method that assembles those pieces, providing a clear, unambiguous, and definitive picture of the final structure. For critical building blocks like this compound and their derivatives, investing the time and effort to obtain a crystal structure is a necessary step to ensure the integrity and success of the research program. It is the ultimate self-validating system, providing the authoritative grounding upon which all other data rests.
References
- 1. news-medical.net [news-medical.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. unifr.ch [unifr.ch]
- 10. iucr.org [iucr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. publications.iupac.org [publications.iupac.org]
- 14. iucrdata.iucr.org [iucrdata.iucr.org]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 5-Bromo-4,6-difluoropyrimidine
Introduction: The Strategic Importance of 5-Bromo-4,6-difluoropyrimidine in Drug Discovery
The this compound scaffold is a cornerstone building block in modern medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its substituents. The electron-deficient nature of the pyrimidine ring, further amplified by the two fluorine atoms, makes it a versatile core for creating novel molecular architectures. The carbon-bromine bond at the 5-position serves as a primary handle for palladium-catalyzed cross-coupling reactions, a class of transformations that have revolutionized the synthesis of pharmaceuticals and complex organic molecules by enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]
This guide provides a comparative analysis of various catalytic systems for the most common cross-coupling reactions involving this compound. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer detailed protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.
The Engine of Synthesis: The Palladium-Catalyzed Cross-Coupling Cycle
At the heart of these powerful transformations lies a common catalytic cycle.[3][4][5] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions. The process is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond) of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired new bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.
The efficiency of each step is profoundly influenced by the choice of palladium precursor, the ligand coordinating to the metal, the base, and the solvent.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The inherent reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl.[6] This principle makes the C-Br bond at the 5-position of our substrate significantly more reactive than the C-F bonds, allowing for highly selective functionalization under carefully controlled conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds due to the operational simplicity and the commercial availability and stability of boronic acids and their esters.[5][7]
The primary challenge is to achieve efficient coupling without requiring harsh conditions that could compromise sensitive functional groups elsewhere in the molecule. The choice of catalyst, ligand, and base is critical. While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands often provide superior results in terms of yield and reaction rate, especially with electron-deficient substrates.[7][8]
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-16 | 60-85 | [6][9] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | DME/H₂O (3:1) | 85 | 12 | 70-90 | [7] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 | [8] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 8-12 | 75-92 | [10] |
Expertise & Experience: The data indicates that while traditional catalysts like Pd(PPh₃)₄ are viable, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich ligands like XPhos consistently provide higher yields.[8] This is because such ligands promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition and side reactions like homocoupling.[11]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[8]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become the premier method for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[2][12] The reaction couples an aryl halide with a primary or secondary amine. The success of this reaction is highly dependent on the ligand, which must facilitate both the oxidative addition and the C-N reductive elimination, a typically challenging step. The development of sterically hindered, electron-rich phosphine ligands has been crucial to the broad applicability of this reaction.[12][13]
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-100 | 8-16 | 75-98 | [8] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene or Dioxane | 100-110 | 12-24 | 80-95 | [8][13] |
| [Pd(allyl)Cl]₂ (2) | t-BuXPhos (4) | K₂CO₃ (2) | t-AmylOH | 110 | 6-12 | 85-97 | [14] |
| Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 60-80 | [14] |
Expertise & Experience: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base often favored for these reactions. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often in combination with more advanced ligand systems like XPhos or t-BuXPhos.[13][14] The choice of solvent is also critical; toluene and 1,4-dioxane are most common.
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[8]
-
Reagent Addition: Add the degassed solvent (e.g., toluene).[8] Then add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
Workup: After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a reliable method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[15][16] This reaction is unique among the common cross-couplings as it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium intermediate.[15]
Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 60-80 | 6-12 | 60-88 | [6] |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 50-65 | 4-8 | 70-90 | [8] |
| Pd(OAc)₂ (2) / TXPTS | CuI (5) | K₂CO₃ (2) | H₂O | 80 | 6 | 75-95 | [17] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP (2) | DMSO | rt-60 | 3-18 | 80-97 | [16] |
Expertise & Experience: The amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), often serves as both the base and a solvent or co-solvent.[6] While the classic Pd/Cu system is robust, copper-free Sonogashira protocols have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification, which is particularly important in pharmaceutical synthesis.[16] The use of specialized ligands and precatalysts can enable these reactions at room temperature.[16]
-
Preparation: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., DIPEA, 3.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and partition between an organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Heck Coupling: Olefin Functionalization
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[4][18] The reaction typically uses a Pd(II) precatalyst like Pd(OAc)₂ which is reduced in situ to the active Pd(0) species. A key step in the Heck mechanism, following oxidative addition and migratory insertion of the olefin, is β-hydride elimination, which regenerates the double bond in the product.[18]
Table 4: Comparison of Catalysts for Heck Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12-24 | 65-85 | [18] |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMA | 120 | 18 | 70-90 | [18] |
| PdCl₂ (3) | - | K₂CO₃ (2) | NMP | 130 | 10 | 60-80 | [18][19] |
| Pd/C (10%) | - | K₂CO₃ (2) | DMF/H₂O | 100 | 24 | Low-Mod | [20] |
Expertise & Experience: The Heck reaction often requires higher temperatures compared to other cross-coupling reactions.[18] The choice of base is crucial to regenerate the Pd(0) catalyst at the end of the cycle. Organic bases like Et₃N or inorganic bases like K₂CO₃ or NaOAc are commonly used. While phosphine ligands are often used, ligandless conditions or heterogeneous catalysts like Pd/C can sometimes be employed, though often with lower efficiency for challenging substrates.[20]
-
Preparation: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., NaOAc, 2 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or DMA.
-
Reaction: Seal the tube and heat the mixture with stirring to the required temperature (e.g., 120 °C). Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy in drug discovery. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain effective for many transformations, this guide demonstrates that modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP), offer significant advantages in terms of reaction efficiency, substrate scope, and milder conditions.
The selection of the optimal catalyst system is not a one-size-fits-all solution but depends on the specific coupling partners and the desired molecular target. By understanding the underlying catalytic cycle and leveraging the comparative data presented, researchers can significantly streamline their synthetic efforts, accelerating the discovery of new therapeutic agents. Future developments will likely focus on catalysts that operate at lower loadings and temperatures, utilize more sustainable solvents, and offer even greater control over selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. fiveable.me [fiveable.me]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of Novel 5-Bromo-4,6-difluoropyrimidine Compounds
For researchers and professionals in drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress. 5-Bromo-4,6-difluoropyrimidine and its derivatives represent a class of molecules with significant potential, owing to the unique electronic properties conferred by their halogenated pyrimidine core. This guide provides an in-depth comparison of the essential analytical techniques required for their characterization, moving beyond simple procedural descriptions to explain the causal logic behind experimental choices and data interpretation. As a senior application scientist, my aim is to present a self-validating framework for analysis, ensuring that the data from each technique synergistically contribute to a comprehensive and irrefutable structural assignment.
The Analytical Challenge: Decoding the Halogenated Pyrimidine Core
The structure of this compound presents a unique analytical puzzle. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and the distinct isotopic signature of bromine demand a multi-pronged analytical strategy. A single technique is insufficient; only through the correlation of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), X-ray Crystallography, and Chromatographic methods can a complete and accurate picture be formed.
Caption: High-level workflow for the characterization of a novel compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds like this compound, ¹⁹F NMR provides an exceptionally sensitive and direct probe into the molecule's electronic environment.
Expertise & Causality: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. Its chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 800 ppm, which provides excellent signal dispersion and reduces the likelihood of peak overlap. In this compound, the two fluorine atoms are chemically equivalent, which should result in a single resonance in the ¹⁹F NMR spectrum. However, this signal will be coupled to the lone proton and the carbon atoms, providing a wealth of connectivity data through spin-spin coupling constants (J-values).
-
¹H NMR: Will show a single signal for the proton at the C2 position. The multiplicity of this signal will be a triplet due to coupling with the two equivalent ¹⁹F nuclei.
-
¹⁹F NMR: Will display a single resonance, appearing as a doublet due to coupling with the ¹H nucleus.
-
¹³C NMR: Will reveal distinct signals for the different carbon atoms. Crucially, the signals for C4 and C6 will appear as doublets with a large one-bond coupling constant (¹JCF), while C5 will show a smaller two-bond coupling (²JCF). This is definitive evidence of the F-C connectivity.
Comparative NMR Data (Expected)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Coupling Constants (Hz) | Rationale |
| ¹H (at C2) | 8.5 - 9.5 | Triplet (t) | ⁴JHF ≈ 1-3 Hz | Deshielded by two ring nitrogens; coupled to two equivalent F atoms four bonds away. |
| ¹⁹F (at C4, C6) | -80 to -150 (vs. CFCl₃) | Doublet (d) | ⁴JFH ≈ 1-3 Hz | Typical range for fluoroaromatics; coupled to the H atom four bonds away. |
| ¹³C (C2) | 150 - 160 | Triplet (t) | ³JCF ≈ 5-10 Hz | Deshielded by nitrogens; coupled to two F atoms three bonds away. |
| ¹³C (C4, C6) | 155 - 165 | Doublet (d) | ¹JCF ≈ 250-300 Hz | Directly bonded to electronegative F; large one-bond coupling is characteristic. |
| ¹³C (C5) | 90 - 110 | Triplet (t) | ²JCF ≈ 20-30 Hz | Shielded carbon bearing bromine; coupled to two F atoms two bonds away. |
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.
-
¹H Spectrum Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks to confirm proton ratios.
-
-
¹⁹F Spectrum Acquisition:
-
Acquire a ¹H-decoupled ¹⁹F spectrum for a sharp singlet to determine the chemical shift.
-
Acquire a ¹H-coupled ¹⁹F spectrum to observe the doublet splitting pattern and measure the ⁴JFH coupling constant.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0.00 ppm).
-
-
¹³C Spectrum Acquisition:
-
Acquire a broadband ¹H-decoupled ¹³C{¹H} spectrum to identify the chemical shifts of all carbon atoms.
-
Observe the large ¹JCF splitting on the C4/C6 signals, which confirms direct C-F bonds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Correlate the observed multiplicities and coupling constants with the proposed structure. For complex derivatives, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary.
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Expertise & Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of almost equal intensity, separated by 2 m/z units. This "M" and "M+2" pattern is a definitive signature for the presence of bromine. For this compound (C₄HBrF₂N₂), the molecular ion region will exhibit this characteristic pattern.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. By measuring the mass-to-charge ratio to four or more decimal places, the exact molecular formula can be determined, distinguishing it from other potential formulas with the same nominal mass.
Expected Mass Spectrum Data
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio | Rationale |
| [M]⁺ | 193.9291 | 195.9271 | ~1:1 | Molecular ion peak showing the characteristic isotopic pattern of one bromine atom. |
| [M-Br]⁺ | 115.0112 | - | Single Peak | Loss of the bromine atom results in a fragment without the isotopic doublet. |
Protocol: HRMS Analysis (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy (< 5 ppm).
-
Infusion and Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Optimize source parameters (e.g., capillary voltage, gas flow) to achieve a stable signal for the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected molecular ion peaks (~m/z 194 and 196).
-
Data Analysis:
-
Identify the M and M+2 peaks and confirm their ~1:1 intensity ratio.
-
Use the instrument software to calculate the elemental composition from the accurately measured m/z value of the monoisotopic peak ([M]⁺ with ⁷⁹Br).
-
Compare the measured mass with the theoretical mass for C₄HBrF₂N₂. The mass error should be less than 5 ppm.
-
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
While NMR and MS provide powerful evidence for connectivity and composition, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is the gold standard for absolute structure proof.
Expertise & Causality: The success of this technique is entirely dependent on the ability to grow a single, high-quality crystal. The process involves diffracting X-rays off the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate a 3D electron density map, from which the atomic positions can be determined. For this compound derivatives, this would confirm the planar pyrimidine ring structure and the precise positions of the bromine and fluorine substituents.
Caption: Logical relationship of analytical data for structure confirmation.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating Step): The ability to grow a suitable crystal is the first validation.
-
Dissolve the purified compound in a minimal amount of a suitable solvent.
-
Employ slow evaporation, vapor diffusion, or solvent layering techniques to encourage slow crystal growth.
-
Visually inspect the resulting solids under a microscope for well-defined, single crystals without cracks or defects.
-
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection:
-
Place the crystal in a cold stream (e.g., 100 K) on the diffractometer to minimize thermal motion.
-
Collect a full sphere of diffraction data using a modern diffractometer equipped with a CCD or CMOS detector.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the structure using direct methods or Patterson methods to find the initial atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit (low R-factor).
-
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, and any significant intermolecular interactions (e.g., hydrogen bonds, halogen bonds). Generate a final crystallographic report (CIF file).
Chromatographic Methods: The Guarantee of Purity
The validity of all spectroscopic data hinges on the purity of the sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity and separating the target compound from starting materials, byproducts, and solvents.
Expertise & Causality: The choice between HPLC and GC depends on the compound's volatility and thermal stability. This compound is a relatively small, stable molecule, making it amenable to both techniques.
-
HPLC: Offers versatility with a wide range of stationary and mobile phases. A reversed-phase C18 column is a standard starting point. Fluorinated stationary phases can sometimes offer unique selectivity for separating fluorinated compounds.
-
GC: Provides high resolution for volatile compounds. A mid-polarity column is often suitable for aromatic, halogenated compounds. Coupling GC with a mass spectrometer (GC-MS) allows for the separation and identification of components in a mixture simultaneously.
Protocol: Purity Analysis by Reversed-Phase HPLC
-
System Preparation: Use a standard HPLC system with a UV detector. Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase mixture (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at ~1 mg/mL and dilute as necessary.
-
Method Development:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Optimize the mobile phase composition (gradient or isocratic) to achieve a sharp, symmetrical peak for the main compound with good resolution from any impurities.
-
-
Purity Calculation: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally required for reliable spectroscopic analysis.
Conclusion: A Synergistic Approach
The characterization of novel this compound compounds is not a linear process but a synergistic integration of complementary analytical techniques. NMR spectroscopy maps the covalent framework, Mass Spectrometry confirms the elemental formula and the presence of bromine, and Chromatography validates the purity of the material being analyzed. When a single crystal can be obtained, X-ray Crystallography provides the ultimate, irrefutable proof of structure. By judiciously applying these techniques and understanding the causal relationship between molecular features and experimental output, researchers can confidently and accurately elucidate the structures of these promising new chemical entities.
A Comparative Guide to In-Silico Docking Strategies for 5-Bromo-4,6-difluoropyrimidine Derivatives
This guide provides a comprehensive comparison of in-silico docking methodologies applicable to 5-Bromo-4,6-difluoropyrimidine derivatives. While direct docking studies on this specific scaffold are not extensively published, this document synthesizes and compares methodologies from studies on structurally related brominated and fluorinated pyrimidine analogues. By examining the experimental designs, computational tools, and validation strategies used for similar compounds, researchers can derive a robust framework for investigating the therapeutic potential of this compound derivatives against various biological targets.
Introduction: The Therapeutic Promise of Halogenated Pyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds, including nucleic acids.[1] Its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic efficacy.
This compound derivatives represent a class of compounds with significant potential for drug discovery. The strategic placement of electron-withdrawing fluorine atoms and a larger bromine atom can lead to unique interactions with protein targets. This guide explores the computational docking strategies that can be employed to predict and analyze these interactions, paving the way for rational drug design.
Comparative Analysis of Docking Methodologies for Pyrimidine Analogues
Effective in-silico screening requires careful selection of the target protein, docking software, and validation methods. Below, we compare the approaches taken in several key studies on brominated and fluorinated pyrimidine derivatives.
Target Selection: Aligning with Biological Activity
The choice of a protein target is fundamentally linked to the desired therapeutic outcome. For pyrimidine derivatives, research has predominantly focused on oncology and infectious diseases.
-
Anticancer Targets: Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle and represent a major target for cancer therapy.[2] Studies on various pyrimidine analogues have successfully docked these compounds into the active sites of CDK2 and CDK8.[4][5] Another key target in oncology is Focal Adhesion Kinase (FAK), a tyrosine kinase involved in cancer cell migration and proliferation, which has been studied in the context of pyrimidine inhibitors.[6]
-
Antimicrobial Targets: For antimicrobial applications, bacterial DNA gyrase is a common target. In-silico studies have been used to predict the binding of bromo-isatin based pyrimidine derivatives to this enzyme, with subsequent experimental validation confirming their inhibitory activity.[7]
Docking Software: A Comparison of Common Platforms
The selection of docking software is a critical step, with various algorithms and scoring functions available. Both commercial and open-source platforms have been effectively utilized in the study of pyrimidine derivatives.
| Software Platform | Algorithm Type | Scoring Function Principle | Typical Application for Pyrimidine Analogues | Reference(s) |
| AutoDock & AutoDock Vina | Lamarckian Genetic Algorithm & Gradient Optimization | Empirical Free Energy Force Field | Widely used for academic research on anticancer and antimicrobial pyrimidine derivatives. | [4] |
| MOE (Molecular Operating Environment) | Triangle Matcher & Alpha PMI | London dG & Affinity dG | Employed in studies of fluorinated fused pyrimidines for anticancer activity. | [8][9] |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic Algorithm | GOLDScore, ChemScore, ASP, PLP | Renowned for its application in virtual screening and lead discovery. | [10] (General) |
| Glide (Schrödinger) | Hierarchical Search Protocol | GlideScore (Empirical) | High-precision docking for virtual screening and lead optimization. | [4] (General) |
The causality behind choosing a specific software often relates to a balance between computational speed, accuracy, and the user's familiarity with the platform. AutoDock Vina is favored in many academic settings for its speed and accessibility, while commercial packages like MOE and Glide are often used in industrial settings for their integrated workflows and refined scoring functions.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, a well-defined and validated protocol is essential. The following represents a synthesized, best-practice workflow for the in-silico docking of this compound derivatives.
Ligand and Receptor Preparation
-
Ligand Preparation:
-
Draw the 2D structure of the this compound derivatives using software like ChemDraw.
-
Convert the 2D structure to a 3D structure using a program like Marvin Sketch.[4]
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
-
Save the optimized ligand structure in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools or the Protein Preparation Wizard in Schrödinger. This typically involves:
-
Removing water molecules and co-ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
Defining the rotatable bonds in the ligand.
-
-
Docking Simulation and Analysis
-
Grid Box Definition: Define the binding site on the receptor. This is typically done by creating a grid box centered on the co-crystallized ligand or a predicted active site.
-
Execution: Run the docking simulation using the chosen software (e.g., AutoDock Vina). The software will generate multiple binding poses for each ligand, ranked by their binding affinity scores (e.g., in kcal/mol).
-
Pose Analysis: Visualize the top-ranked docking poses using software like PyMOL or UCSF Chimera. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the protein's active site.
Self-Validating Systems: Ensuring Trustworthiness
The reliability of in-silico docking results hinges on rigorous validation.[11] A robust validation protocol should be an integral part of any docking study.
-
Re-docking: A primary validation step is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the same binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose is generally considered a successful validation.
-
Comparison with Known Actives: Dock a set of known active and inactive compounds for the target protein. A successful docking protocol should be able to distinguish between the two groups, with active compounds generally showing better docking scores.
-
Experimental Correlation: The ultimate validation is the correlation of docking scores with experimentally determined biological activity (e.g., IC50 values). A strong correlation between lower binding energies and higher biological potency provides confidence in the predictive power of the in-silico model. For instance, studies on pyrimidine derivatives have demonstrated a correlation between potent anticancer activity and favorable docking scores against CDK targets.[4][5]
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in computational drug discovery.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


